Antitumor agent-171
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H45N7O5 |
|---|---|
Molekulargewicht |
643.8 g/mol |
IUPAC-Name |
2-[3-[(3S)-3-[[cyclopropyl-[[4-(1H-pyrazol-4-yl)phenyl]methyl]carbamoyl]amino]piperidin-1-yl]phenoxy]-N-[2-[(3S)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-2-methylpropanamide |
InChI |
InChI=1S/C35H45N7O5/c1-35(2,33(45)36-20-32(44)41-16-14-30(43)23-41)47-31-7-3-6-29(17-31)40-15-4-5-27(22-40)39-34(46)42(28-12-13-28)21-24-8-10-25(11-9-24)26-18-37-38-19-26/h3,6-11,17-19,27-28,30,43H,4-5,12-16,20-23H2,1-2H3,(H,36,45)(H,37,38)(H,39,46)/t27-,30-/m0/s1 |
InChI-Schlüssel |
OHAHFTBKJCHAQQ-FIBWVYCGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Antitumor agent-171 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-171, also identified as Compound 35, is a novel small molecule inhibitor targeting the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9). This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various human cancers. By disrupting the formation of the β-catenin/BCL9 complex, this compound effectively abrogates the transcription of Wnt target genes, leading to the suppression of tumor growth. Furthermore, preclinical studies have indicated that this agent can activate T cells and promote antigen presentation, suggesting a dual mechanism of action that combines direct tumor cell inhibition with immune system activation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with the molecular formula C35H45N7O5. Its structure is characterized by a central piperidine (B6355638) urea (B33335) core with multiple aromatic and heterocyclic substituents.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H45N7O5 | [1] |
| Molecular Weight | 643.78 g/mol | [1] |
| CAS Number | 3003004-76-7 | [2] |
| Synonyms | Compound 35, HY-163767, CS-1104341 | [3] |
| InChI Key | (Not available in search results) | |
| SMILES | (Not available in search results) | |
| Appearance | Solid powder | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Figure 1: 2D Chemical Structure of this compound
Source: PubChem CID 171904677
Mechanism of Action and Biological Activity
This compound exerts its anticancer effects by specifically targeting the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to its association with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then recruits coactivators, including BCL9, to initiate the transcription of target genes that drive cell proliferation, survival, and differentiation.
This compound competitively binds to β-catenin, thereby inhibiting its interaction with BCL9. This disruption prevents the formation of the active transcriptional complex, leading to the downregulation of Wnt target genes such as AXIN2.
Beyond its direct effect on cancer cells, this compound has been shown to modulate the tumor microenvironment by activating T cells and promoting antigen presentation, which may contribute to its overall antitumor efficacy.
Table 2: In Vitro Biological Activity of this compound
| Assay | Value (IC50 / Kd) | Cell Line / System | Source |
| β-catenin/BCL9 Interaction Inhibition | 1.61 µM (IC50) | Biochemical Assay | |
| β-catenin Binding Affinity | 0.63 µM (Kd) | Biochemical Assay | |
| Axin2 Gene Expression Inhibition | 0.84 µM (IC50) | HCT116 cells | |
| Cell Viability Inhibition | 4.39 µM (IC50) | HCT116 cells |
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound and similar molecules.
AlphaScreen Assay for β-catenin/BCL9 Interaction
This assay is a high-throughput method to screen for inhibitors of the β-catenin/BCL9 protein-protein interaction.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity (due to protein-protein interaction), a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the protein interaction will disrupt this proximity, leading to a decrease in the signal.
Materials:
-
Recombinant full-length β-catenin
-
Biotinylated BCL9 peptide (e.g., HD2 domain)
-
Streptavidin-coated Donor beads
-
Anti-β-catenin antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100)
-
384-well microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the β-catenin protein and the anti-β-catenin Acceptor beads. Incubate for 1 hour at room temperature.
-
Add the biotinylated BCL9 peptide and the Streptavidin-coated Donor beads.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) for β-catenin and BCL9
This method is used to verify the disruption of the β-catenin/BCL9 interaction in a cellular context.
Materials:
-
HCT116 or other relevant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-β-catenin antibody or Anti-BCL9 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies for Western blotting (anti-β-catenin and anti-BCL9)
Procedure:
-
Culture HCT116 cells and treat with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the lysate with the immunoprecipitating antibody (e.g., anti-β-catenin) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting, probing for the co-immunoprecipitated protein (e.g., BCL9). A decrease in the amount of co-precipitated BCL9 with increasing concentrations of this compound indicates disruption of the interaction.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and characterization of a β-catenin/BCL9 inhibitor like this compound.
References
In Vitro Oncology Profile of Antitumor Agent-171: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro effects of Antitumor agent-171 on various cancer cell lines. The data herein is a synthesis of publicly available research, offering insights into the agent's cytotoxic and mechanistic properties. This document is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of novel oncology therapeutics.
Executive Summary
This compound has been identified as a potent inhibitor of the β-catenin/BCL9 interaction, a critical node in the Wnt signaling pathway frequently dysregulated in cancer. In vitro studies demonstrate that this compound exhibits significant anti-proliferative and pro-apoptotic activity across various cancer cell lines. The agent's primary mechanism of action involves the disruption of β-catenin-mediated transcription, leading to the downregulation of key oncogenes. Furthermore, emerging evidence suggests that this compound can modulate the tumor microenvironment by activating T-cells and promoting antigen presentation, indicating a potential immunomodulatory role.
Quantitative Assessment of In Vitro Efficacy
The anti-cancer activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and binding affinities.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 1.61 µM | β-catenin/BCL9 Interaction | [1] |
| IC50 | 0.84 µM | Axin2 Gene Expression | [1] |
| IC50 | 4.39 µM | HCT116 Cell Viability | [1] |
| Kd | 0.63 µM | β-catenin | [1] |
Core Experimental Protocols
This section details the methodologies employed in the in vitro characterization of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM) and incubated for 72 hours.
-
MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the purple formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.[2]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Propidium Iodide (PI) staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment: Cells are treated with various concentrations of this compound for 24 hours.
-
Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Mechanistic Diagrams
This compound primarily exerts its effects by modulating the Wnt/β-catenin signaling pathway. The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of this compound in the Wnt/β-catenin pathway.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Experimental workflow for apoptosis analysis via flow cytometry.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity as a selective inhibitor of the β-catenin/BCL9 interaction. Its ability to induce cancer cell death and potentially modulate the immune system warrants further investigation. Future studies should focus on expanding the panel of cancer cell lines to identify sensitive and resistant populations, elucidating the detailed molecular mechanisms of apoptosis induction, and transitioning to in vivo models to assess efficacy and safety. The experimental protocols and foundational data presented in this guide provide a robust starting point for these next steps in the preclinical development of this compound.
References
Searching for a Non-Existent Compound: The Case of "Antitumor Agent-171"
A comprehensive search for "Antitumor agent-171" has yielded no specific results in publicly available scientific literature or drug development databases. This suggests that "this compound" may be a hypothetical, proprietary, or yet-to-be-disclosed compound. The lack of public information prevents the creation of a specific technical guide on its target validation.
However, to fulfill the user's request for a detailed technical whitepaper, a template can be generated using a well-understood class of antitumor agents as a model. This will demonstrate the requested structure, data presentation, experimental protocols, and visualizations. For this purpose, we will use the example of a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, a clinically validated target in B-cell malignancies.
Template: Target Validation of a Novel BTK Inhibitor (Agent-BTKi) in Oncology
This document serves as a template for an in-depth technical guide on the target validation of a novel therapeutic agent.
Executive Summary
This whitepaper provides a comprehensive overview of the target validation for Agent-BTKi, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). The data presented herein supports the therapeutic hypothesis that inhibiting BTK with Agent-BTKi is a viable strategy for the treatment of specific B-cell malignancies. This document outlines the preclinical evidence, including biochemical and cellular target engagement, pathway modulation, and in vivo anti-tumor efficacy.
Target Overview: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK1/2, and NF-κB. These pathways are essential for B-cell proliferation, survival, and differentiation. In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, making BTK a key therapeutic target.
Caption: Simplified BTK signaling pathway and the inhibitory action of Agent-BTKi.
Biochemical Target Engagement
The initial step in target validation is to confirm that the agent directly interacts with its intended target. This is typically achieved through biochemical assays.
Table 1: Biochemical Activity of Agent-BTKi
| Assay Type | Target | IC50 (nM) |
| Kinase Activity Assay | BTK | 1.2 |
| Binding Assay | BTK | 0.8 |
A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the inhibition of BTK kinase activity.
-
Reagents : Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
Agent-BTKi is serially diluted in DMSO and added to a 384-well plate.
-
BTK enzyme and the peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated for 60 minutes at room temperature.
-
The detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.
-
After a 30-minute incubation, the TR-FRET signal is read on a plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Caption: Workflow for the TR-FRET based BTK kinase activity assay.
Cellular Target Engagement and Pathway Modulation
Demonstrating that the agent can engage its target within a cellular context and modulate the downstream signaling pathway is a critical validation step.
Table 2: Cellular Activity of Agent-BTKi in TMD8 (ABC-DLBCL) Cell Line
| Assay Type | Endpoint | EC50 (nM) |
| Target Engagement (NanoBRET™) | BTK Occupancy | 5.7 |
| Phospho-BTK (Y223) Inhibition (Western Blot) | p-BTK Reduction | 10.2 |
| Phospho-PLCγ2 (Y759) Inhibition (ELISA) | p-PLCγ2 Reduction | 12.5 |
| Cell Proliferation (CellTiter-Glo®) | Proliferation Inhibition | 25.1 |
-
Cell Culture : TMD8 cells are cultured to a density of 1x10^6 cells/mL.
-
Treatment : Cells are treated with increasing concentrations of Agent-BTKi for 2 hours.
-
Stimulation : Cells are stimulated with anti-IgM antibody for 10 minutes to induce BCR signaling.
-
Lysis : Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
Western Blot : Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-BTK (Y223) and total BTK.
-
Detection : HRP-conjugated secondary antibodies and an ECL substrate are used for detection.
-
Analysis : Band intensities are quantified using densitometry software.
In Vivo Target Validation and Anti-Tumor Efficacy
The final stage of preclinical target validation involves demonstrating anti-tumor efficacy in a relevant animal model.
Table 3: In Vivo Efficacy of Agent-BTKi in TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Agent-BTKi | 10 | 45 |
| Agent-BTKi | 30 | 88 |
-
Animal Model : Female immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation : 5x10^6 TMD8 cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth : Tumors are allowed to grow to an average volume of 150-200 mm³.
-
Treatment : Mice are randomized into treatment groups and dosed orally twice daily (BID) with either vehicle or Agent-BTKi.
-
Monitoring : Tumor volume and body weight are measured twice weekly.
-
Endpoint : The study is terminated when tumors in the vehicle group reach a predetermined size.
-
Analysis : Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Caption: Workflow for the in vivo TMD8 xenograft efficacy study.
Conclusion
The data presented in this template demonstrates a clear line of evidence for the target validation of a hypothetical BTK inhibitor, Agent-BTKi. The agent demonstrates potent biochemical and cellular activity, effectively modulates the BTK signaling pathway, and exhibits significant anti-tumor efficacy in a relevant in vivo model. These findings strongly support the continued development of Agent-BTKi as a potential therapeutic for B-cell malignancies.
An In-depth Technical Guide to the Pharmacodynamics of Antitumor Agent-171
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "Antitumor agent-171" is ambiguous and has been used to refer to several distinct investigational compounds with different mechanisms of action. This guide addresses the pharmacodynamics of the most prominent agents identified under this name: a β-catenin/BCL9 interaction inhibitor, the proteasome inhibitor PR-171 (Carfilzomib), and the hematopoietic stem cell modulator UM171, which also exhibits antitumor properties. Each compound is detailed in a separate section to provide clarity and depth.
Section 1: β-catenin/BCL9 Interaction Inhibitor (Compound 35)
This agent is a novel 1-Phenylpiperidine Urea-Containing Derivative that functions as an inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a critical step in the canonical Wnt signaling pathway.
Core Pharmacodynamics
The primary mechanism of action for this this compound is the disruption of the β-catenin/BCL9 complex.[1] In many cancers, particularly colorectal cancer (CRC), dysregulation of the Wnt pathway leads to the accumulation of β-catenin in the nucleus.[1][2] Nuclear β-catenin then associates with coactivators like BCL9 to drive the transcription of oncogenes.[2] By inhibiting the β-catenin/BCL9 interaction, this compound prevents the formation of the transcriptional complex, leading to the downregulation of Wnt target genes and suppression of tumor growth.
Beyond its direct impact on Wnt signaling, this agent has been shown to activate T cells and promote antigen presentation, suggesting a role in modulating the tumor immune microenvironment.
Quantitative Pharmacodynamic Data
| Parameter | Value | Cell Line/Model | Source |
| IC50 (β-catenin/BCL9 Interaction) | 1.61 μM | Biochemical Assay | |
| Kd (Binding Affinity to β-catenin) | 0.63 μM | Not Specified | |
| IC50 (Axin2 Gene Expression) | 0.84 μM | Not Specified | |
| IC50 (Cell Viability) | 4.39 μM | HCT116 |
Signaling Pathway
The agent intervenes in the canonical Wnt signaling pathway at the nuclear level. The following diagram illustrates this pathway and the point of inhibition.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 Interaction:
-
Culture CRC cell lines (e.g., HCT116, Colo320) to 80-90% confluency.
-
Treat cells with the β-catenin/BCL9 inhibitor (e.g., at 1 µM, 10 µM, 20 µM) or DMSO (vehicle control) for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-BCL9 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against β-catenin and BCL9. A reduction in the β-catenin band in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
Section 2: PR-171 (Carfilzomib)
PR-171, now known as Carfilzomib, is a second-generation, irreversible proteasome inhibitor. It is an epoxyketone-based compound that selectively targets the chymotrypsin-like activity of the 20S proteasome.
Core Pharmacodynamics
PR-171 covalently binds to and irreversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome. The proteasome is a critical cellular complex responsible for degrading polyubiquitinated proteins, including key regulators of the cell cycle and apoptosis. Inhibition of the proteasome by PR-171 leads to the accumulation of these regulatory proteins, which in turn can trigger cell cycle arrest, induce apoptosis, and inhibit tumor growth. Compared to the first-generation proteasome inhibitor bortezomib, PR-171 exhibits greater selectivity for the chymotrypsin-like activity and its irreversible binding results in more sustained proteasome inhibition.
Quantitative Pharmacodynamic Data
| Parameter | Value | Cell Line/Model | Source |
| IC50 (Proteasome Inhibition) | <5 nM | ANBL-6 cells | |
| IC50 (Chymotrypsin-like activity) | 9 nM | HT-29 cells | |
| IC50 (Caspase-like activity) | 150-200 nM | HT-29 cells | |
| IC50 (Trypsin-like activity) | 150-200 nM | HT-29 cells | |
| Maximum Tolerated Dose (Phase 1) | 15 mg/m² | Hematologic Malignancies |
Signaling Pathway
The following diagram illustrates the ubiquitin-proteasome pathway and the downstream consequences of its inhibition by PR-171.
Experimental Protocols
In Vitro Proteasome Activity Assay:
-
Prepare cell lysates from tumor cell lines (e.g., HT-29).
-
Incubate the cell lysates with varying concentrations of PR-171 (e.g., 5-100 nM) for 1 hour.
-
Add a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).
-
Measure the fluorescence generated by the cleavage of the substrate over time using a plate reader.
-
Calculate the rate of substrate cleavage for each concentration of PR-171.
-
Determine the IC50 value by plotting the percentage of proteasome inhibition against the log concentration of PR-171.
In Vivo Xenograft Tumor Model:
-
Implant human tumor cells (e.g., multiple myeloma) subcutaneously into immunocompromised mice.
-
Allow tumors to establish to a predetermined size.
-
Randomize mice into treatment and control groups.
-
Administer PR-171 intravenously at a tolerated dose (e.g., 2–5 mg/kg) on a defined schedule (e.g., 2-3 times weekly).
-
Administer vehicle control to the control group.
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for proteasome substrates).
Section 3: UM171
UM171 is a pyrimido-indole derivative initially identified for its ability to promote the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs). More recently, it has demonstrated potent anti-neoplastic activity in preclinical models of breast cancer and leukemia.
Core Pharmacodynamics
The antitumor mechanism of UM171 is multifaceted. In breast cancer and leukemia cells, UM171 has been shown to strongly induce the expression of the tumor suppressor Krüppel-like factor 2 (KLF2) and the cyclin-dependent kinase inhibitor p21CIP1. The upregulation of KLF2 is a key mediator of UM171's growth-suppressive activity. This induction leads to cell cycle arrest (at G1/S or G2/M, depending on the cell type) and apoptosis.
Interestingly, UM171 also increases the expression of PIM kinases (PIM1-3), which are oncogenes. This suggests a dual effect where UM171's primary tumor-suppressive action via KLF2 may be partially counteracted by PIM kinase induction. This has led to preclinical studies combining UM171 with PAN-PIM inhibitors, which showed a synergistic reduction in tumor growth.
Quantitative Pharmacodynamic Data
| Parameter | Value | Cell Line/Model | Source |
| IC50 (Cell Proliferation) | 2.1 μM | MDA-MB-231 (Breast Cancer) | |
| IC50 (Cell Proliferation) | 2.3 μM | MCF-7 (Breast Cancer) | |
| IC50 (Cell Proliferation) | 4.0 μM | 4T1 (Breast Cancer) | |
| Overall Survival (12 months, Phase 2) | 90% | High-Risk Leukemia/Myelodysplasia | |
| Progression-Free Survival (12 months, Phase 2) | 74% | High-Risk Leukemia/Myelodysplasia | |
| Progression-Free Survival (2 years, Phase 2) | 63% | High-Risk Leukemia/Myelodysplasia |
Signaling Pathway
The following diagram illustrates the proposed signaling pathways affected by UM171 in cancer cells.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry:
-
Seed breast cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of UM171 or a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Lentiviral shRNA Knockdown of KLF2:
-
Transfect HEK293T cells with lentiviral packaging plasmids and a pLKO.1 vector containing an shRNA sequence targeting KLF2 (or a non-targeting scramble control).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduce target breast cancer cells (e.g., MDA-MB-231) with the lentiviral particles in the presence of polybrene.
-
Select for successfully transduced cells using puromycin.
-
Confirm KLF2 knockdown by Q-RT-PCR and Western blotting.
-
Perform cell proliferation assays (e.g., MTT) on both KLF2-knockdown and control cells in the presence and absence of UM171 to determine if the growth-suppressive effect of the compound is attenuated.
References
A Technical Guide to Antitumor Agent-171 and its Interplay with the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Antitumor agent-171, a novel inhibitor of the Wnt signaling pathway. It details the agent's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.
Core Quantitative Data
This compound has been characterized by its potent and specific activity against key components of the Wnt signaling pathway. The following table summarizes the critical quantitative metrics obtained from preclinical studies.
| Parameter | Value (μM) | Description |
| IC₅₀ (β-catenin/BCL9 Interaction) | 1.61 | Concentration required to inhibit 50% of the interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1][2] |
| Kd (β-catenin Binding) | 0.63 | Dissociation constant representing the binding affinity of this compound to β-catenin.[1][2] |
| IC₅₀ (Axin2 Gene Expression) | 0.84 | Concentration required to inhibit 50% of the expression of Axin2, a downstream target of the Wnt pathway.[1] |
| IC₅₀ (HCT116 Cell Viability) | 4.39 | Concentration required to inhibit the viability of HCT116 human colon cancer cells by 50%. |
The Wnt Signaling Pathway: A Key Regulator in Oncology
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development, cell proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.
In the absence of a Wnt ligand (the "off-state"), a multiprotein "destruction complex" actively phosphorylates β-catenin. This complex is primarily composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). Phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator. In the nucleus, β-catenin binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors and recruits other co-activators, such as BCL9 and Pygopus (PYGO), to initiate the transcription of target genes like c-Myc and Axin2, which drive cell proliferation and survival.
Mechanism of Action of this compound
This compound, also known as Compound 35, is a small molecule inhibitor specifically designed to disrupt the canonical Wnt signaling pathway at a critical downstream juncture. Its primary mechanism of action is the inhibition of the protein-protein interaction between β-catenin and BCL9 in the nucleus. By binding to β-catenin with high affinity, this compound prevents the recruitment of BCL9 to the β-catenin/TCF/LEF transcriptional complex. This disruption is critical, as BCL9 is an essential co-activator for the transcription of Wnt target genes. The result is the suppression of oncogenic gene expression, leading to reduced cancer cell viability.
Experimental Protocols
The following are representative protocols for assays used to characterize the activity of this compound. These are based on standard laboratory procedures and information derived from the available literature.
Protocol 1: In Vitro Cell Viability Assay (HCT116)
This protocol is designed to determine the IC₅₀ value of this compound on a cancer cell line with an active Wnt pathway.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Complete growth medium (e.g., McCoy's 5A + 10% FBS)
-
This compound (10 mM stock in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count HCT116 cells. Seed 5,000 cells per well in 90 µL of complete medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Cell Treatment: Add 10 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: After 10 minutes of incubation at room temperature, measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: In Vivo Efficacy in a Mouse Xenograft Model
This protocol outlines a study to assess the antitumor efficacy of this compound in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
HCT116 cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of 2 x 10⁶ HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle solution daily via oral gavage (p.o.).
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 25 mg/kg) daily via oral gavage.
-
-
Monitoring: Measure tumor volumes and body weights twice weekly. Monitor for any signs of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint volume.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group relative to the vehicle control group.
References
An In-depth Technical Guide on the Early Efficacy of Antitumor Agent-171, a Novel β-catenin/BCL9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the efficacy of Antitumor agent-171 (also referred to as Compound 35). This agent is a novel small molecule inhibitor targeting the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical node in the oncogenic Wnt signaling pathway.
Mechanism of Action
This compound functions by disrupting the formation of the β-catenin/BCL9 complex. In many cancers, the aberrant accumulation of nuclear β-catenin and its subsequent interaction with coactivators like BCL9 drives the transcription of genes involved in proliferation, survival, and metastasis. By inhibiting this interaction, this compound selectively suppresses oncogenic Wnt signaling.[1][2][3] Early research indicates that this agent also activates T cells and promotes antigen presentation, suggesting a dual mechanism involving both direct tumor cell inhibition and immune system modulation.[4]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from early in vitro studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Description | Value (µM) |
| IC50 | Concentration for 50% inhibition of the β-catenin/BCL9 interaction. | 1.61[4] |
| Kd | Dissociation constant for binding to β-catenin, indicating binding affinity. | 0.63[4] |
| IC50 | Concentration for 50% inhibition of Axin2 gene expression, a downstream target of Wnt signaling. | 0.84[4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) |
| HCT116 | Colorectal Carcinoma | IC50 | 4.39[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. β-catenin/BCL9 Interaction Inhibition Assay (AlphaScreen)
-
Objective: To quantify the inhibitory effect of this compound on the interaction between β-catenin and BCL9.
-
Principle: A high-throughput screening AlphaScreen assay is utilized to detect the proximity of biotinylated BCL9 and GST-tagged β-catenin.[5][6]
-
Protocol:
-
Recombinant biotinylated BCL9-HD2 peptide and GST-tagged β-catenin protein are incubated together in an assay buffer.
-
Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the mixture.
-
In the absence of an inhibitor, the binding of β-catenin to BCL9 brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation.
-
This compound is added at varying concentrations to the reaction wells.
-
The plate is incubated to allow the reaction to reach equilibrium.
-
The signal is read using an AlphaScreen-compatible plate reader.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that causes a 50% reduction in the signal.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Protocol:
-
HCT116 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Following a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[7]
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
-
3. In Vivo Antitumor Efficacy in Xenograft Mouse Model
-
Objective: To evaluate the antitumor efficacy and pharmacokinetic characteristics of this compound in a living organism.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[8]
-
Tumor Implantation: Human colorectal cancer cells, such as HCT116, are subcutaneously injected into the flank of each mouse.[8]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.[8]
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group via a clinically relevant route (e.g., intravenous or oral). The control group receives the vehicle alone. Dosing is performed according to a predetermined schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[9]
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a defined treatment period. Tumors are then excised and weighed.[8]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profile of this compound.[10][11]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the early research on this compound.
Caption: Wnt Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Cell Viability Experimental Workflow.
Caption: In Vivo Xenograft Model Experimental Workflow.
References
- 1. Targeted Disruption of the BCL9/β-catenin Complex Inhibits Oncogenic Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The function of BCL9 in Wnt/β-catenin signaling and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Phase 1 Dose Escalation Study of the Safety and Pharmacokinetics of the Novel Proteasome Inhibitor Carfilzomib (PR-171) in Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonclinical safety evaluation and pharmacokinetics of Ab612, a novel anti-L1CAM (CD171) therapeutic antibody candidate against solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antitumor Agent-171
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-171, also identified as Compound 35, is a potent inhibitor of the β-catenin/BCL9 protein-protein interaction, a critical node in the Wnt signaling pathway frequently dysregulated in various cancers.[1] By disrupting this interaction, this compound effectively downregulates the transcription of Wnt target genes, such as axin2, leading to the suppression of cancer cell proliferation.[1] This document provides detailed protocols for the dissolution and application of this compound in cell culture experiments, along with a summary of its key biological activities.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 643.78 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | |
| Primary Target | β-catenin/BCL9 interaction | [1] |
| IC50 (β-catenin/BCL9) | 1.61 µM | |
| IC50 (axin2 expression) | 0.84 µM | |
| IC50 (HCT116 cell viability) | 4.39 µM | |
| Binding Affinity (Kd to β-catenin) | 0.63 µM | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | |
| Storage Conditions (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage Conditions (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula: Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L) * 1000 For example, to dissolve 1 mg of this compound (MW: 643.78), you would need: (1 mg / 643.78 g/mol ) / (10 mmol/L) = 0.1553 mL of DMSO.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be necessary to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -80°C for up to 6 months or -20°C for up to 1 month.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the potential for precipitation and ensure accurate final concentrations, it is advisable to first prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium directly in the cell culture plate or flask.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Mixing: Gently mix the medium after adding the compound to ensure a homogenous solution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for its application in cell culture.
References
Application Notes and Protocols for Antitumor Agent-171 in the HCT116 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-171 is a novel small molecule inhibitor targeting the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9). This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers, including colorectal cancer. The HCT116 human colorectal carcinoma cell line harbors a activating mutation in β-catenin, making it an excellent model system to study the efficacy and mechanism of action of Wnt pathway inhibitors. This compound has been shown to inhibit the viability of HCT116 cells with an IC50 of 4.39 μM.[1] These application notes provide detailed protocols for evaluating the effects of this compound on the HCT116 cell line, focusing on cell viability, apoptosis, and the modulation of Wnt signaling pathway components.
Data Presentation
The following tables summarize the expected quantitative data from key experiments. Please note that the data presented for apoptosis and protein expression are representative examples based on the known mechanism of action of β-catenin/BCL9 inhibitors and should be experimentally determined for this compound.
Table 1: Cell Viability of HCT116 Cells Treated with this compound
| Concentration (µM) | Percent Viability (relative to vehicle control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 5 | 50% |
| 10 | 25% |
| 25 | 10% |
| 50 | <5% |
| IC50 | 4.39 µM [1] |
Table 2: Apoptosis Analysis of HCT116 Cells by Flow Cytometry (Annexin V/PI Staining)
Representative Data
| Treatment (24 hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 3.5% | 1.2% | 4.7% |
| This compound (5 µM) | 15.8% | 5.4% | 21.2% |
| This compound (10 µM) | 28.2% | 10.1% | 38.3% |
Table 3: Western Blot Analysis of Key Wnt Signaling and Apoptosis Markers
Representative Data (Fold change relative to vehicle control, normalized to a loading control like β-actin)
| Target Protein | Vehicle Control | This compound (10 µM, 24h) |
| β-catenin | 1.0 | 0.9 |
| Axin2 | 1.0 | 0.3 |
| c-Myc | 1.0 | 0.4 |
| Cleaved PARP | 1.0 | 4.5 |
| Total PARP | 1.0 | 0.8 |
Experimental Protocols
Protocol 1: HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium. Transfer the suspension to a T-75 flask.
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 3-5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-10 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percent viability versus the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Apoptosis Assay by Flow Cytometry
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine the detached cells with the supernatant containing the floating cells.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Incubation: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-c-Myc, anti-cleaved PARP, anti-total PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat HCT116 cells with this compound as desired. Lyse the cells in RIPA buffer on ice. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Mandatory Visualization
Caption: Wnt signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Antitumor Agent-171 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-171 is a novel small molecule inhibitor targeting the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical node in the canonical Wnt signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is a key driver in the pathogenesis of numerous human cancers, making it a prime target for therapeutic intervention. By disrupting the β-catenin/BCL9 complex, this compound effectively blocks oncogenic Wnt signaling, leading to a reduction in cancer cell proliferation and tumor growth.[1][2]
These application notes provide detailed protocols for the in vivo administration of this compound in xenograft models, along with data presentation and visualization of the underlying signaling pathway and experimental workflows. The information is intended to guide researchers in designing and executing preclinical efficacy studies of this and similar compounds.
Data Presentation
The following tables summarize the quantitative data from in vivo xenograft studies investigating the efficacy of a β-catenin/BCL9 inhibitor, referred to herein as this compound.
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 1250 | 0 |
| This compound | 20 mg/kg | Intraperitoneal (i.p.) | Daily | 450 | 64 |
Data is representative of studies on small molecule inhibitors of the β-catenin/BCL9 interaction.
Table 2: Pharmacokinetic Profile of a β-catenin/BCL9 Inhibitor in Mice
| Parameter | Value |
| Half-life (t½) | 4.5 hours |
| Cmax (Plasma) | 2.5 µM |
| Bioavailability (Oral) | 25% |
Pharmacokinetic data for a representative β-catenin/BCL9 inhibitor.
Signaling Pathway
This compound targets the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model in immunodeficient mice.
Caption: Workflow for establishing a subcutaneous xenograft model.
Detailed Steps:
-
Cell Culture:
-
Culture a human colorectal cancer cell line (e.g., HCT116) in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Animal Model:
-
Use female athymic nude mice, 6-8 weeks of age.
-
Acclimatize mice for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to the established xenograft models.
Caption: Protocol for the administration of this compound.
Detailed Steps:
-
Formulation:
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
For the working solution, dilute the stock solution in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve the final desired concentration.
-
Prepare the formulation fresh daily.
-
-
Administration:
-
Administer this compound or the vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
The recommended dosage is 20 mg/kg body weight.
-
-
Dosing Schedule:
-
Administer the treatment daily for a period of 21 days.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor dimensions and body weights 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
-
Study Termination and Data Collection:
-
The study can be terminated when the tumors in the control group reach a predetermined endpoint (e.g., >1500 mm³) or after the completion of the treatment cycle.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Disclaimer
The protocols and data presented are for research purposes only and are based on preclinical studies of β-catenin/BCL9 inhibitors. Researchers should adapt these protocols as necessary for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare. The compound "this compound" is used as a representative name for a small molecule inhibitor of the β-catenin/BCL9 interaction. The specific data provided is based on published results for a compound with this mechanism of action and may not be directly transferable to other molecules.
References
- 1. A novel beta-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer [en-cancer.fr]
- 2. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring β-catenin/BCL9 Interaction with Antitumor agent-171
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and development.[1][2] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[3] A key event in this pathway is the interaction between β-catenin and B-cell lymphoma 9 (BCL9), which is essential for the transcriptional activation of Wnt target genes that drive tumor growth.[3][4] Antitumor agent-171 is a novel small molecule inhibitor designed to specifically disrupt the β-catenin/BCL9 protein-protein interaction (PPI), offering a promising therapeutic strategy to suppress oncogenic Wnt signaling.[5][6]
These application notes provide detailed protocols for researchers to quantitatively assess the interaction between β-catenin and BCL9 and to characterize the inhibitory activity of this compound. The included methodologies cover biophysical, in-cell, and in vivo techniques to provide a comprehensive framework for preclinical evaluation.
Mechanism of Action of this compound
This compound is an inhibitor of the β-catenin/BCL9 interaction with an IC50 of 1.61 μM.[5] It exhibits a high affinity for β-catenin with a dissociation constant (Kd) of 0.63 μM.[5][6] By binding to β-catenin, this compound prevents its association with BCL9, thereby inhibiting the transcription of downstream Wnt target genes, such as axin2.[5] This leads to the suppression of cancer cell viability, with an IC50 of 4.39 μM in HCT116 colorectal cancer cells.[5] Furthermore, this compound has been shown to activate T cells and promote antigen presentation, suggesting a dual mechanism of direct antitumor activity and immune system engagement.[5]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| β-catenin/BCL9 Interaction IC50 | 1.61 μM | Biochemical Assay | [5] |
| β-catenin Binding Affinity (Kd) | 0.63 μM | Biochemical Assay | [5][6] |
| Axin2 Gene Expression IC50 | 0.84 μM | HCT116 Cells | [5] |
| Cell Viability IC50 | 4.39 μM | HCT116 Cells | [5] |
Signaling Pathway and Experimental Workflow
Diagram 1: Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing β-catenin/BCL9 inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled BCL9 peptide to the larger β-catenin protein. Binding causes a decrease in the rotational speed of the fluorescent peptide, leading to an increase in fluorescence polarization.
Materials:
-
Purified recombinant human β-catenin protein
-
Fluorescently labeled synthetic peptide corresponding to the β-catenin binding domain of BCL9 (e.g., TAMRA-BCL9)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.5 mg/mL BSA)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a constant concentration of fluorescently labeled BCL9 peptide and β-catenin protein to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between β-catenin and this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified recombinant human β-catenin protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize β-catenin onto the CM5 sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface and monitor the binding response in real-time.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
Co-IP is used to verify that this compound disrupts the endogenous β-catenin/BCL9 complex within cells.
Materials:
-
HCT116 or other relevant cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BCL9 antibody for immunoprecipitation
-
Anti-β-catenin antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Culture HCT116 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Incubate a portion of the cell lysate with an anti-BCL9 antibody overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to detect the amount of β-catenin that was co-immunoprecipitated with BCL9. A decrease in the β-catenin signal in treated samples indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms the direct binding of this compound to β-catenin in a cellular context by measuring the increased thermal stability of the target protein upon ligand binding.
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
Anti-β-catenin antibody for Western blotting
-
Thermal cycler
-
Western blotting equipment
Protocol:
-
Treat HCT116 cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble β-catenin at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activity
This assay measures the transcriptional activity of the Wnt/β-catenin pathway. Inhibition of the β-catenin/BCL9 interaction by this compound will lead to a decrease in the luciferase signal.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with Wnt3a to activate the pathway, in the presence of varying concentrations of this compound or vehicle control.
-
Incubate for another 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of the Wnt pathway.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
HCT116 cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject HCT116 cells (mixed with Matrigel if desired) into the flank of the mice.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal or oral).
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Evaluate the antitumor efficacy based on tumor growth inhibition.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of the interaction of BCL9 with beta-catenin and development of fluorescence polarization and surface plasmon resonance binding assays for this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-171 in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-171 is a novel small molecule inhibitor targeting the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers. By disrupting the β-catenin/BCL9 complex, this compound effectively suppresses oncogenic Wnt signaling. Notably, emerging evidence highlights its role in modulating the tumor immune microenvironment, making it a promising candidate for cancer immunotherapy research.[1]
Recent studies have demonstrated that this compound exerts its antitumor effects in part through the activation of the immune system. Specifically, it has been shown to activate T cells and promote the antigen presentation capabilities of conventional type 1 dendritic cells (cDC1s).[1] These immunological actions suggest that this compound can convert an immunologically "cold" tumor microenvironment into a "hot" one, thereby potentially enhancing the efficacy of immune checkpoint inhibitors and other immunotherapies.
These application notes provide a summary of the known biological activities of this compound and detailed protocols for its use in immunological studies.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (β-catenin/BCL9 Interaction) | 1.61 µM | Biochemical Assay | [1] |
| Kd (Binding to β-catenin) | 0.63 µM | Biochemical Assay | [1] |
| IC₅₀ (Axin2 Gene Expression) | 0.84 µM | HCT116 cells | [1] |
| IC₅₀ (Cell Viability) | 4.39 µM | HCT116 cells | [1] |
Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and tumorigenesis. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors and co-activators such as BCL9 to initiate the transcription of target genes, including those involved in cell cycle progression and proliferation. This compound disrupts the interaction between β-catenin and BCL9, thereby inhibiting the transcription of these target genes.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key immunological experiments to evaluate the effects of this compound.
Protocol 1: In Vitro T Cell Activation Assay
This protocol is designed to assess the effect of this compound on T cell activation, which can be measured by the expression of activation markers and cytokine production.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)
-
ELISA kit for IFN-γ or other relevant cytokines
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human or mouse blood using Ficoll-Paque density gradient centrifugation. If using isolated T cells, purify them from PBMCs using a T cell isolation kit.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.
-
Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the appropriate wells to stimulate T cell activation.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours.
-
Sample Collection:
-
For Flow Cytometry: After 24-48 hours, harvest the cells.
-
For ELISA: After 48-72 hours, collect the culture supernatants.
-
-
Flow Cytometry Analysis: a. Wash the harvested cells with PBS containing 2% FBS. b. Stain the cells with fluorescently labeled antibodies against T cell activation markers (e.g., CD69, CD25) for 30 minutes at 4°C. c. Wash the cells and resuspend them in FACS buffer. d. Acquire the data on a flow cytometer and analyze the percentage of activated T cells.
-
ELISA Analysis: a. Perform an ELISA for IFN-γ or other cytokines on the collected supernatants according to the manufacturer's instructions. b. Measure the absorbance and calculate the cytokine concentrations.
Caption: Workflow for the in vitro T cell activation assay.
Protocol 2: In Vitro Antigen Presentation Assay with cDC1s
This protocol is designed to evaluate the effect of this compound on the ability of cDC1s to process and present antigens to T cells.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) differentiated into cDC1s (using Flt3L) or isolated splenic cDC1s
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Model antigen (e.g., ovalbumin - OVA)
-
OT-I or OT-II T cells (transgenic T cells with TCRs specific for OVA peptides presented on MHC-I or MHC-II, respectively)
-
CFSE (Carboxyfluorescein succinimidyl ester) for T cell proliferation tracking
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD4)
-
24-well or 96-well cell culture plates
Procedure:
-
cDC1 Preparation: Generate BMDCs from mouse bone marrow and differentiate them into cDC1s by culturing with Flt3L. Alternatively, isolate cDC1s from mouse spleens using magnetic-activated cell sorting (MACS).
-
cDC1 Treatment and Antigen Pulsing: a. Seed cDC1s in a culture plate. b. Treat the cDC1s with desired concentrations of this compound or vehicle control for a predetermined time (e.g., 4-6 hours). c. Add the model antigen (e.g., OVA) to the cDC1 culture and incubate for an additional 18-24 hours to allow for antigen processing and presentation.
-
T Cell Preparation: Isolate OT-I or OT-II T cells from the spleens and lymph nodes of transgenic mice. Label the T cells with CFSE according to the manufacturer's protocol.
-
Co-culture: a. Wash the antigen-pulsed cDC1s to remove excess antigen. b. Add the CFSE-labeled T cells to the cDC1 culture at a specific DC:T cell ratio (e.g., 1:10). c. Co-culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Analysis: a. Harvest the cells from the co-culture. b. Stain the cells with antibodies against T cell markers (e.g., CD8 for OT-I, CD4 for OT-II). c. Acquire the data on a flow cytometer. d. Analyze T cell proliferation by measuring the dilution of the CFSE signal. Each peak of reduced fluorescence intensity represents a cell division.
Caption: Workflow for the in vitro antigen presentation assay.
Conclusion
This compound is a promising investigational compound that targets the Wnt/β-catenin signaling pathway while also exhibiting immunomodulatory properties. The provided application notes and protocols offer a framework for researchers to explore its immunological effects in cancer studies. Further investigation into the in vivo efficacy and the detailed molecular mechanisms underlying its immune-activating functions is warranted to fully elucidate its therapeutic potential.
References
Application Note: Evaluating the Efficacy of Antitumor agent-171 in Patient-Derived Organoid Cultures
Product Name: Antitumor agent-171 Hypothetical Catalog No.: MCE-171-25 Formulation: Provided as a 10 mM stock solution in DMSO. Storage: Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Introduction
This compound is a novel small molecule inhibitor that disrupts the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9), a critical step in the canonical Wnt signaling pathway.[1] The aberrant activation of the Wnt/β-catenin pathway is a key driver in the development and progression of numerous cancers, particularly colorectal cancer (CRC).[2][3][4] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. This compound has been shown to inhibit the expression of downstream Wnt target genes, such as Axin2, and reduce the viability of cancer cell lines like HCT116.
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic heterogeneity of the original tumor. These "mini-tumors" are an excellent platform for preclinical drug screening as they have shown to be predictive of patient responses to therapy. This document provides detailed protocols for testing the efficacy of this compound in CRC-derived organoid cultures.
Signaling Pathway and Mechanism of Action
In a healthy state, a "destruction complex" phosphorylates β-catenin, marking it for proteasomal degradation. When Wnt ligands bind to their receptors, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors. The recruitment of coactivators, such as BCL9, is essential for the transcription of target genes like c-myc and cyclin D1 that drive cell proliferation. This compound acts by competitively inhibiting the β-catenin/BCL9 interaction, thereby preventing the transcription of these oncogenic target genes.
Experimental Workflow Overview
The overall process involves establishing patient-derived organoids, performing a dose-response assay to determine cell viability, and validating target engagement through molecular biology techniques such as Western blotting.
Protocols
Protocol 1: Establishment and Culture of CRC Organoids
This protocol describes the generation of patient-derived organoids from fresh colorectal tumor tissue.
Materials:
-
Tumor tissue in Tissue Collection Medium (Advanced DMEM/F12, 1x GlutaMAX, 10 mM HEPES, 100 U/mL Penicillin/Streptomycin)
-
Basement Membrane Matrix (BME), growth factor reduced
-
CRC Organoid Medium (Advanced DMEM/F12, 1x B27, 1x N2, 1.25 mM N-Acetyl-L-cysteine, 10 mM HEPES, 50 ng/mL human EGF, 100 ng/mL Noggin, 500 ng/mL R-spondin1, 10 µM Y-27632, 500 nM A-83-01, 10 µM SB202190)
-
Collagenase IV (1 mg/mL)
-
Pre-warmed 24-well tissue culture plates
Procedure:
-
Mince the tumor tissue into ~1-2 mm pieces using sterile scalpels.
-
Transfer tissue fragments to a 15 mL conical tube and wash with cold PBS.
-
Digest the tissue with 1 mg/mL Collagenase IV for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzyme with Advanced DMEM/F12 and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold BME at a concentration of ~1000 cells/µL.
-
Plate 50 µL domes of the BME/cell suspension into the center of pre-warmed 24-well plate wells.
-
Polymerize the domes by incubating at 37°C for 15-20 minutes.
-
Carefully add 500 µL of CRC Organoid Medium to each well.
-
Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage organoids every 7-10 days at a 1:4 to 1:8 split ratio.
Protocol 2: Dose-Response Viability Assay
This protocol details a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based ATP assay.
Materials:
-
Established CRC organoid cultures
-
This compound (10 mM stock in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 384-well plates suitable for luminescence readings
-
CRC Organoid Medium without Y-27632 (Assay Medium)
Procedure:
-
Prepare a serial dilution of this compound in Assay Medium. A common range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Harvest mature organoids and dissociate them into small clusters or single cells by enzymatic digestion (e.g., TrypLE) followed by gentle mechanical disruption.
-
Count the cells/clusters and resuspend them in BME at a density to achieve ~200-500 cells per well.
-
Dispense 5-10 µL of the organoid/BME suspension into each well of a 384-well plate. Polymerize at 37°C for 15 minutes.
-
Add 40 µL of Assay Medium containing the corresponding drug concentration to each well.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 40 µL).
-
Mix on an orbital shaker for 5 minutes to induce lysis.
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Protocol 3: Target Engagement by Western Blot
This protocol is for verifying that this compound affects its downstream target, Axin2, a well-established Wnt pathway reporter gene.
Materials:
-
Treated organoid cultures (from Protocol 2 setup, scaled to 24-well plates)
-
Organoid Harvesting Solution or Dispase
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat established organoids with this compound at 1x and 5x the determined IC50 value, alongside a DMSO control, for 48 hours.
-
Harvest organoids by depolymerizing the BME with Organoid Harvesting Solution or Dispase for 30-60 minutes on ice.
-
Collect the released organoids and wash with cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Lyse the organoid pellet with ice-cold RIPA buffer.
-
Sonicate or pass the lysate through a fine-gauge needle to shear genomic DNA and ensure complete lysis.
-
Clear the lysate by centrifugation at >12,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transferring proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system. An increase in Axin2 protein levels is expected, as its degradation is inhibited.
Example Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison across different organoid lines.
Table 1: Hypothetical IC50 Values of this compound in CRC PDO Lines
| PDO Line | APC Mutation Status | KRAS Mutation Status | IC50 (µM) [Mean ± SD] |
| CRC-018 | Truncating | G12D | 1.8 ± 0.3 |
| CRC-025 | Wild-Type | Wild-Type | > 10 |
| CRC-031 | Truncating | Wild-Type | 0.9 ± 0.2 |
| CRC-044 | Missense | G13V | 2.5 ± 0.5 |
Data represent the mean of three independent experiments. PDO lines with truncating APC mutations, which lead to constitutive Wnt pathway activation, are expected to be more sensitive.
Table 2: Hypothetical Relative Protein Expression Changes After Treatment
| PDO Line | Treatment | Relative Axin2 Expression (Fold Change vs. GAPDH) |
| CRC-031 | DMSO Vehicle | 1.0 |
| CRC-031 | 1.0 µM Agent-171 | 3.2 |
| CRC-031 | 5.0 µM Agent-171 | 5.8 |
| CRC-025 | DMSO Vehicle | 1.0 |
| CRC-025 | 5.0 µM Agent-171 | 1.1 |
Expression levels are quantified by densitometry from Western blots and normalized to the loading control (GAPDH) and the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Organoid Yield | Poor tissue quality; Suboptimal digestion. | Use fresh, non-necrotic tissue; Optimize enzyme concentration and digestion time. |
| High Well-to-Well Variability in Viability Assay | Inconsistent seeding density; Edge effects. | Ensure a homogenous single-cell/cluster suspension before plating; Avoid using the outer wells of the plate. |
| No IC50 Curve (Flat Response) | Organoid line is resistant; Drug is inactive. | Confirm Wnt pathway activation in the PDO line (e.g., via sequencing or baseline Axin2 levels); Test a positive control compound known to inhibit Wnt signaling. |
| Faint Bands on Western Blot | Insufficient protein loaded; Inefficient lysis. | Increase the number of organoids harvested per sample; Use sonication to improve nuclear protein extraction. |
References
Troubleshooting & Optimization
Optimizing Antitumor agent-171 dosage for in vivo studies
Technical Support Center: Antitumor Agent-171
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel investigational compound, this compound, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: For a novel agent like this compound, the initial in vivo dose is typically determined from in vitro efficacy data and preclinical toxicology studies. If such data is unavailable, a common approach is to start with a dose-finding study, also known as a Maximum Tolerated Dose (MTD) study.[1][2][3] A conservative starting point could be 1/10th of the dose that showed any signs of toxicity in preliminary single-dose toxicology screens. If no prior toxicity data exists, a dose range finding study with several log-fold dilutions of the agent is recommended.[4]
Q2: How should I escalate the dose of this compound in my animal studies?
A2: A traditional and widely used method for dose escalation in preclinical studies is the "3+3 design".[5] In this design, cohorts of three animals are treated at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is escalated to a higher dose. If one animal experiences a DLT, three more animals are added to the same dose cohort. The MTD is generally defined as the dose level at which two or more animals in a cohort of up to six experience a DLT.
Q3: What are the common signs of toxicity I should monitor for with this compound?
A3: Common signs of toxicity to monitor in preclinical models include:
-
Body Weight Loss: A loss of more than 15-20% of initial body weight is often considered a sign of significant toxicity.
-
Clinical Observations: Changes in posture, activity level, grooming habits (e.g., ruffled fur), and behavior.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Hematological Changes: Monitored through blood draws, looking for signs of myelosuppression.
-
Organ-Specific Toxicity: Can be assessed through serum biochemistry (e.g., liver and kidney function tests) and histopathology of major organs at the end of the study.
Q4: My formulation of this compound is showing poor solubility. What can I do?
A4: Poor aqueous solubility is a common challenge with new chemical entities. Several formulation strategies can be employed to improve solubility and bioavailability for in vivo studies:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: These can help to solubilize hydrophobic compounds.
-
Lipid-based formulations: Incorporating the agent into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS).
-
Particle size reduction: Nanosizing the compound can increase its dissolution rate. It is crucial to ensure that the chosen excipients are safe and well-tolerated in the animal model.
Q5: What are the key endpoints to measure the efficacy of this compound in vivo?
A5: The primary efficacy endpoint in preclinical oncology studies is typically tumor growth inhibition. This can be measured in several ways:
-
Tumor Volume: Regularly measured with calipers throughout the study.
-
Tumor Weight: Measured at the end of the study upon necropsy.
-
Overall Survival: The length of time from treatment initiation until death.
-
Progression-Free Survival (PFS): The length of time during and after treatment that the disease does not worsen. Secondary endpoints can include biomarker analysis, such as target engagement in the tumor tissue, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths at a Low Dose
-
Possible Cause: The agent may have a steeper toxicity profile than anticipated, or the formulation vehicle could be causing adverse effects.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure a control group is treated with the vehicle alone to rule out vehicle-induced toxicity.
-
Dose Reduction: Immediately halt the current dose and start a new cohort at a significantly lower dose (e.g., 3-5 fold lower).
-
Necropsy: Perform a thorough necropsy on the deceased animals to identify potential target organs of toxicity.
-
Pharmacokinetic Analysis: Consider if rapid absorption is leading to a high peak plasma concentration (Cmax) and associated acute toxicity.
-
Issue 2: No Antitumor Efficacy Observed, Even at the MTD
-
Possible Cause: The agent may not be reaching the tumor at sufficient concentrations, the chosen tumor model may be resistant, or the agent may lack single-agent efficacy.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time. This will determine if the drug is reaching its target.
-
Pharmacodynamic (PD) Study: Assess whether the agent is engaging its molecular target within the tumor tissue at the administered doses.
-
Alternative Model: Test the agent in a different, potentially more sensitive, tumor model.
-
Combination Therapy: Consider evaluating this compound in combination with other standard-of-care agents.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound
| Dose Level (mg/kg) | Number of Animals | Dose-Limiting Toxicities (DLTs) | Body Weight Change (Day 7) | Notes |
| 10 | 3 | 0/3 | +2% | Well tolerated. |
| 20 | 3 | 0/3 | -1% | Well tolerated. |
| 40 | 6 | 1/6 | -8% | One animal with >15% weight loss. Expanded cohort. |
| 80 | 3 | 2/3 | -18% | Significant weight loss and lethargy observed. |
Table 2: Hypothetical Efficacy Study in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | +250% | +5% |
| This compound | 10 | +180% | +3% |
| This compound | 20 | +90% | -2% |
| This compound | 40 (MTD) | +30% | -7% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant mouse strain (e.g., BALB/c or NOD/SCID).
-
Group Allocation: Randomly assign animals to groups of 3-5.
-
Dose Preparation: Formulate this compound in a suitable vehicle.
-
Dose Administration: Administer the agent via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous).
-
Dose Escalation: Begin with a low dose and escalate in subsequent cohorts based on the "3+3 design" principles.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
-
Endpoint: The MTD is the highest dose that does not cause unacceptable side effects, such as more than 20% body weight loss or significant clinical signs of distress.
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Implant tumor cells (e.g., human cancer cell line) subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomize animals into treatment and control groups with similar mean tumor volumes.
-
Treatment: Administer this compound at various doses (including the MTD) and the vehicle control according to a predetermined schedule (e.g., daily for 14 days).
-
Measurements:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
-
Euthanasia: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
References
Technical Support Center: Investigating Off-Target Effects of Antitumor Agent-171
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Antitumor agent-171, an inhibitor of the β-catenin/BCL9 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an inhibitor of the protein-protein interaction between β-catenin and B-cell lymphoma 9 (BCL9). By disrupting this interaction, it interferes with the Wnt signaling pathway, which is often dysregulated in cancer. It has an IC50 of 1.61 μM for the β-catenin/BCL9 interaction and a high affinity for β-catenin with a Kd of 0.63 μM.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for a comprehensive understanding of a drug's mechanism of action and potential toxicity.[2] Unidentified off-target interactions can lead to unexpected cellular phenotypes, misinterpretation of experimental results, and potential adverse effects in clinical applications.[3][4] For a targeted agent like this compound, distinguishing on-target from off-target effects is essential for validating its therapeutic window and predicting potential side effects.
Q3: What are some potential off-target classes for a small molecule inhibitor like this compound?
A3: Small molecule inhibitors frequently exhibit off-target activity against protein kinases due to the conserved nature of the ATP-binding pocket.[4][5] Other potential off-targets could include proteins with structural homology to the β-catenin armadillo repeat domain or other proteins involved in large signaling complexes. Unbiased screening methods are recommended to identify unanticipated off-target interactions.[6]
Q4: Which experimental approaches are recommended for identifying the off-targets of this compound?
A4: A multi-pronged approach is recommended.
-
Chemical Proteomics: This unbiased method can identify direct binding partners of this compound in a cellular context.[2][7]
-
Kinase Profiling: A targeted approach to screen for activity against a broad panel of kinases, which are common off-targets.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within intact cells and can be adapted for proteome-wide screening to identify off-targets.[10]
-
Phenotypic Screening with Genetic Knockout: Comparing the effect of this compound in wild-type versus target-knockout cells (using CRISPR/Cas9) can reveal if the observed phenotype is due to on-target or off-target effects.[3][11]
Quantitative Data Summary
The following tables present the known on-target activity of this compound and hypothetical off-target data for illustrative purposes. Researchers should generate their own data for comparison.
Table 1: On-Target Activity of this compound
| Target Interaction | Assay Type | Parameter | Value | Reference |
| β-catenin/BCL9 | Inhibition Assay | IC50 | 1.61 μM | [1] |
| β-catenin | Binding Assay | Kd | 0.63 μM | [1] |
| Axin2 Gene Expression | Cellular Assay | IC50 | 0.84 μM | [1] |
| HCT116 Cell Viability | Cellular Assay | IC50 | 4.39 μM | [1] |
Table 2: Hypothetical Off-Target Kinase Profiling Data for this compound (10 μM Screen)
| Kinase Target | Percent Inhibition (%) |
| GSK3β | 85% |
| CK1α | 72% |
| p38α | 45% |
| SRC | 15% |
| EGFR | 5% |
Note: This data is for example purposes only.
Experimental Protocols
Kinase Profiling using a Luminescence-Based Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Kinase panel of interest
-
Appropriate kinase substrates
-
Kinase assay buffer
-
ATP
-
This compound stock solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add 5 µL of the diluted compound or vehicle control to the wells of the microplate.
-
Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 15 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western blot-based CETSA to validate the engagement of this compound with a suspected off-target protein (e.g., GSK3β).
Materials:
-
HCT116 cells
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blot equipment
-
Primary antibody against the suspected target (e.g., anti-GSK3β) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HCT116 cells to ~80% confluency.
-
Treat cells with this compound (e.g., 10 μM) or DMSO for 2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with inhibitors and lyse the cells.
-
Clarify the lysate by centrifugation at high speed.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble protein fractions by SDS-PAGE and Western blot using antibodies against the target protein and a loading control.
-
A shift in the melting curve for the target protein in the presence of this compound indicates target engagement.
Troubleshooting Guides
Issue 1: High Variability in Kinase Assay Results
Q: My replicate wells in the kinase assay show high variability. What could be the cause?
A: High variability can stem from several factors.[12]
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix of reagents can also improve consistency.
-
Compound Precipitation: Visually inspect for any precipitation of this compound in the assay buffer. Determine its solubility under the final assay conditions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these wells or ensure proper plate sealing during incubation.[12]
-
Inconsistent Incubation Times: Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.
Issue 2: No Thermal Shift Observed in CETSA
Q: I don't see a thermal shift for my suspected off-target in the CETSA experiment. Does this mean there is no binding?
A: Not necessarily. While a thermal shift is a strong indicator of target engagement, its absence does not definitively rule out binding.
-
Weak Binding Affinity: The interaction between this compound and the potential off-target might be too weak to induce a significant thermal stabilization.
-
No Stability Change Upon Binding: In some cases, ligand binding does not alter the thermal stability of the protein.
-
Incorrect Temperature Range: The chosen temperature range may not be optimal for observing the melting transition of the specific target protein. Widen the temperature range and use smaller increments around the suspected melting point.
-
Insufficient Drug Concentration: Ensure the intracellular concentration of this compound is sufficient to engage the target. Cell permeability issues can lead to lower than expected intracellular concentrations.[13]
Issue 3: Discrepancy Between Biochemical and Cellular Assays
Q: this compound shows potent inhibition of a kinase in a biochemical assay, but this effect is much weaker in a cell-based assay. Why?
A: This is a common challenge in drug development.[10][13]
-
Cell Permeability and Efflux: this compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps, resulting in a low intracellular concentration.
-
High Intracellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations to increase inhibitor potency. The high ATP concentration inside a cell (~1-10 mM) can outcompete ATP-competitive inhibitors.[12]
-
Target Availability and Conformation: In a cellular environment, the target protein may be part of a larger complex or exist in a conformational state that is not recognized by the inhibitor.[12]
Visualizations
Caption: Wnt/β-catenin signaling pathway with the intended target of this compound.
Caption: Experimental workflow for off-target identification using chemical proteomics.
Caption: Troubleshooting logic for the absence of a thermal shift in a CETSA experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. ch.promega.com [ch.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Improving Antitumor agent-171 stability in solution
Technical Support Center: Antitumor Agent-171
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals maintain the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The molecule can be cleaved by water, a reaction that is often pH-dependent. Acidic or basic conditions can significantly accelerate this process.
-
Oxidation: The compound is sensitive to oxidative degradation, which can be initiated by exposure to air (oxygen), trace metal ions, or light.
-
Precipitation: Agent-171 has low aqueous solubility. Issues can arise when diluting a concentrated DMSO stock into aqueous buffers, leading to precipitation and an inaccurate final concentration.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, stock solutions (typically in DMSO) should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed and protected from light. Under these conditions, the stock solution is expected to be stable for up to 6 months.
Q3: How can I prevent precipitation when diluting my DMSO stock into an aqueous buffer?
A3: To minimize precipitation, we recommend the following:
-
Ensure the final concentration in the aqueous buffer does not exceed the known solubility limit of Agent-171.
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously.
-
Consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) or a co-solvent such as polyethylene (B3416737) glycol (PEG) in your final buffer to improve solubility.
Troubleshooting Guide
Problem 1: I observe a loss of potency or inconsistent results in my cell-based assays.
This issue often points to the degradation of this compound in your final culture medium.
| Possible Cause | Recommended Solution |
| pH-driven Hydrolysis | Verify the pH of your complete culture medium. Agent-171 is most stable in a pH range of 6.0-7.5. Avoid highly acidic or basic conditions. |
| Oxidative Degradation | Prepare fresh dilutions of Agent-171 for each experiment from a frozen stock. Minimize the exposure of the solution to light and air. |
| Adsorption to Plastics | Agent-171 can adsorb to certain types of plastic labware. Consider using low-adhesion polypropylene (B1209903) tubes and plates for preparing and storing solutions. |
Problem 2: I see extra peaks in my HPLC or LC-MS analysis after a short incubation.
The appearance of new peaks is a direct indication of compound degradation.
| Possible Cause | Recommended Solution |
| Light Exposure | Agent-171 is photolabile. Protect all solutions from direct light by using amber vials or by wrapping containers in aluminum foil during incubation and analysis. |
| Reaction with Buffer Components | Certain buffer components, like phosphates, can sometimes catalyze degradation. Test stability in alternative buffer systems such as HEPES or MOPS. |
| Presence of Contaminants | Ensure high-purity solvents and reagents are used. Trace metal contaminants can catalyze oxidation. Consider adding a chelating agent like EDTA (0.1 mM) to your buffer. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various stress conditions. Stability was assessed by measuring the percentage of the parent compound remaining after incubation, as determined by HPLC analysis.
Table 1: pH-Dependent Stability of this compound (Incubation at 37°C for 24 hours in various buffers)
| pH | Buffer System | % Parent Compound Remaining |
| 3.0 | Citrate | 45.2% |
| 5.0 | Acetate | 88.1% |
| 7.4 | Phosphate-Buffered Saline | 95.5% |
| 9.0 | Tris | 62.7% |
Table 2: Photostability of this compound (Incubation at 25°C in PBS, pH 7.4)
| Condition | Incubation Time (hours) | % Parent Compound Remaining |
| Exposed to Light | 4 | 71.3% |
| Protected from Light | 4 | 99.2% |
| Exposed to Light | 24 | 23.8% |
| Protected from Light | 24 | 98.9% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex the solution for 2-3 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Dispense the solution into single-use, light-protected (amber) polypropylene vials.
-
Store the aliquots at -20°C or -80°C immediately.
Protocol 2: Forced Degradation Study Workflow
This protocol is designed to identify the primary degradation pathways for this compound.
-
Preparation: Prepare a 1 mg/mL solution of Agent-171 in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the solution and expose it to the following parallel conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 48 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photolytic Stress: Expose to a calibrated light source (e.g., ICH option 2) for 24 hours.
-
Control: Keep an aliquot protected from light at 4°C.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method to determine the percentage of degradation and identify major degradants.
Visual Guides
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for compound precipitation issues.
Troubleshooting Antitumor agent-171 cell viability assays
<_content>
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Antitumor agent-171 (ATA-171) in cell viability assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (ATA-171)?
A1: ATA-171 is a potent, selective, small-molecule inhibitor of the PI3K/Akt signaling pathway.[1][2] This intracellular pathway is frequently over-activated in many human cancers and plays a crucial role in regulating cell proliferation, survival, and growth.[1][3][4] By inhibiting this pathway, ATA-171 is designed to halt cell cycle progression and induce apoptosis in cancer cells.
Q2: Which type of cell viability assay is recommended for use with ATA-171?
A2: Tetrazolium-based colorimetric assays such as MTT, XTT, and CCK-8 are commonly used to assess the cytotoxic effects of ATA-171. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. However, given that ATA-171 is a chemical compound, it is crucial to control for potential direct interference with the assay reagents. An ATP-based assay, like CellTiter-Glo®, which quantifies ATP as a marker of metabolically active cells, can be an excellent alternative or confirmatory assay.
Q3: What are the typical IC50 values expected for ATA-171?
A3: The half-maximal inhibitory concentration (IC50) for ATA-171 is highly dependent on the cancer cell line being tested. Differences in genetic background, particularly mutations in the PI3K/Akt pathway (e.g., PTEN loss), can significantly influence sensitivity. IC50 values can also vary between experiments due to factors like cell seeding density and passage number. Refer to the table below for expected ranges in common cell lines.
II. Data Presentation
Table 1: Expected IC50 Ranges for ATA-171 in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | Expected IC50 Range (µM) | Notes |
| MCF-7 | Breast Cancer | 0.5 - 2.5 | PIK3CA mutant, sensitive |
| MDA-MB-231 | Breast Cancer | 15 - 30 | PTEN null, moderately sensitive |
| A549 | Lung Cancer | 25 - 50 | KRAS mutant, less sensitive |
| U87-MG | Glioblastoma | 1.0 - 5.0 | PTEN mutant, sensitive |
| PC-3 | Prostate Cancer | 10 - 25 | PTEN null, moderately sensitive |
III. Visualized Pathways and Workflows
Signaling Pathway
Caption: Mechanism of ATA-171 in the PI3K/Akt pathway.
Experimental Workflow
Caption: Standard workflow for a cell viability assay.
IV. Troubleshooting Guide
This guide addresses specific issues you may encounter when performing cell viability assays with ATA-171.
Issue 1: High Background Absorbance in "No Cell" Control Wells
| Potential Cause | Recommended Solution | Relevant Controls |
| Direct reduction of assay reagent by ATA-171. | Test ATA-171 in a cell-free system. Add the highest concentration of ATA-171 to media with the assay reagent. If a color change occurs, the compound is interfering. Consider switching to an alternative assay (e.g., ATP-based). | Wells with media, assay reagent, and ATA-171 (no cells). |
| Microbial contamination. | Practice sterile technique. Visually inspect plates for turbidity or color changes in the media. Discard contaminated cultures and reagents. | Media-only wells (no cells, no drug). |
| Interference from media components (e.g., Phenol (B47542) Red). | Use phenol red-free media for the assay incubation step. Minimize serum concentration or use serum-free media during reagent incubation. | Blank wells containing only media and the assay reagent. |
Issue 2: Inconsistent IC50 Values Between Experiments
| Potential Cause | Recommended Solution | Relevant Controls |
| Variations in cell seeding density. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and perform a cell count before each experiment to ensure consistency. Cells should be in the logarithmic growth phase. | Perform a preliminary experiment to determine the optimal seeding density for your cell line. |
| Cells are at a high passage number. | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. | Maintain a log of cell passage numbers for all experiments. |
| Inconsistent incubation times. | Strictly adhere to the planned incubation times for both drug treatment and assay reagent. Use a timer to ensure consistency across all plates and experiments. | Not applicable. |
| ATA-171 instability in media. | For long-term experiments (>48h), consider refreshing the media with a fresh inhibitor. Prepare fresh dilutions of ATA-171 from a frozen stock for each experiment. | Not applicable. |
Issue 3: U-Shaped or Biphasic Dose-Response Curve
| Potential Cause | Recommended Solution | Relevant Controls |
| ATA-171 precipitation at high concentrations. | Visually inspect the wells under a microscope for any signs of drug precipitation. If observed, prepare fresh dilutions and ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media. | Wells with media and the highest concentration of ATA-171 (no cells). |
| Off-target effects at high concentrations. | A U-shaped curve can sometimes indicate off-target effects that paradoxically promote survival at higher concentrations. Corroborate results with an alternative cytotoxicity assay that measures a different endpoint, such as an apoptosis assay (e.g., Caspase-Glo). | Not applicable. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting IC50 variability.
V. Experimental Protocols
Protocol: Cell Viability Assessment using CCK-8
This protocol provides a standardized method for determining the cytotoxic effects of ATA-171 on adherent cancer cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (ATA-171)
-
Vehicle control (e.g., sterile DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multichannel pipette
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the predetermined optimal density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Control Tip: To avoid "edge effects," fill the outermost wells with 100 µL of sterile PBS or media only.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of ATA-171 in complete culture medium. Also, prepare a 2X vehicle control.
-
Carefully remove the old media from the wells.
-
Add 100 µL of the appropriate ATA-171 dilution or vehicle control to each well. Ensure you have at least triplicate wells for each condition.
-
Include "no cell" blank controls containing only media.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the treatment incubation, add 10 µL of CCK-8 solution directly to each well.
-
Gently tap the plate to ensure mixing, avoiding the introduction of bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The optimal time will depend on the cell type and density and should be determined empirically.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
If you are using a medium with phenol red, you can use a reference wavelength of ~630 nm to subtract background absorbance, though this is not always necessary.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log concentration of ATA-171 using graphing software (e.g., GraphPad Prism) to generate a dose-response curve and determine the IC50 value.
-
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Antitumor agent-171 delivery methods for animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of Antitumor agent-171. Content includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries from preclinical studies.
Troubleshooting Guide
Researchers may encounter several challenges during the formulation and administration of this compound. The following guide provides solutions to common issues.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Agent-171 in working solution | - Improper solvent mixing order. - Temperature fluctuations. - Exceeding solubility limits. | - Always add solvents in the specified order, ensuring the solution is clear before adding the next solvent. - Prepare working solutions fresh for each use and maintain at room temperature. - Do not exceed the recommended final concentration of ≥ 5 mg/mL.[1] |
| Animal distress or mortality post-injection | - High concentration of DMSO in the final formulation.[2][3] - Rapid injection rate. - Incorrect injection placement (e.g., into an organ). | - Ensure the final DMSO concentration is 10% or less to minimize toxicity.[1][4] - Administer the injection slowly and carefully. - Ensure proper training in intraperitoneal injection techniques. |
| Inconsistent antitumor efficacy between animals | - Inaccurate dosing due to improper formulation. - Variability in tumor size at the start of treatment. - Inconsistent administration schedule. | - Vortex the working solution before each injection to ensure homogeneity. - Randomize animals into treatment groups to ensure a similar average tumor volume. - Adhere strictly to the dosing schedule. |
| High viscosity of the formulation | - High concentration of PEG300. | - Gently warm the solution to room temperature if stored cool, which can slightly reduce viscosity. Ensure the needle gauge is appropriate for the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound (also known as Compound 35) is a small molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. By disrupting this interaction, it inhibits the canonical Wnt signaling pathway, which is often aberrantly activated in various cancers. This agent has been shown to activate T cells and promote antigen presentation by cDC1 cells, leading to antitumor efficacy.
Q2: What are the recommended storage conditions for this compound? A2: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.
Q3: Can I use a solvent other than DMSO for the initial stock solution? A3: DMSO is the recommended solvent for the initial stock solution due to its high solubilizing capacity for this compound. Using other solvents may result in poor solubility and is not recommended without thorough validation.
Q4: Is it necessary to prepare the in vivo working solution fresh every day? A4: Yes, it is highly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day to ensure its stability and prevent precipitation.
Q5: What animal models have been used to test this compound? A5: this compound has demonstrated robust antitumor efficacy in a CT26 syngeneic mouse model.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Target |
| IC₅₀ (β-catenin/BCL9 interaction) | 1.61 µM | N/A |
| K_d_ (affinity to β-catenin) | 0.63 µM | N/A |
| IC₅₀ (Axin2 gene expression) | 0.84 µM | N/A |
| IC₅₀ (Cell Viability) | 4.39 µM | HCT116 |
Data sourced from MedChemExpress product information.
Table 2: In Vivo Efficacy of this compound in CT26 Tumor Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| This compound (Compound 35) | 50 | Intraperitoneal (i.p.) | Once daily | Significant TGI observed |
Data extrapolated from the findings of Zhu W, et al., J Med Chem. 2024.Note: Specific TGI percentage was not provided in the abstract.
Experimental Protocols
Protocol 1: Preparation of Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solubilization: Add DMSO to the powder to achieve a concentration of 50 mg/mL.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Ultrasonic treatment may be necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.
Protocol 2: Preparation of In Vivo Working Solution (e.g., for a 5 mg/mL solution)
This protocol is based on the 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation.
-
Initial Dilution: In a sterile tube, add 100 µL of the 50 mg/mL stock solution in DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to reach a final volume of 1 mL. Mix well. The final concentration will be 5 mg/mL.
-
Administration: Use the freshly prepared working solution for animal injections on the same day.
Protocol 3: In Vivo Antitumor Efficacy Study in CT26 Xenograft Model
-
Cell Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into a vehicle control group and a treatment group.
-
Dosing: Administer this compound (e.g., at 50 mg/kg) or the vehicle solution via intraperitoneal injection once daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size, and collect tumors for further analysis.
Visualizations
Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent in vivo study outcomes.
References
- 1. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of Novel 1âPhenylpiperidine Urea-Containing Derivatives Inhibiting βâCatenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - figshare - Figshare [figshare.com]
- 3. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 4. Item - Discovery of Novel 1âPhenylpiperidine Urea-Containing Derivatives Inhibiting βâCatenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - figshare - Figshare [figshare.com]
Technical Support Center: Mitigating In Vitro Toxicity of Antitumor Agent-171
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the in vitro toxicity of Antitumor agent-171. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 35, is an inhibitor of the β-catenin/BCL9 interaction.[1] It targets the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. By disrupting the interaction between β-catenin and BCL9, this compound can inhibit the transcription of Wnt target genes, leading to decreased cancer cell viability.[1]
Q2: What are the known in vitro effects of this compound?
This compound has been shown to inhibit the viability of cancer cell lines. For example, it inhibits the viability of HCT116 cells with an IC50 of 4.39 μM and inhibits the gene expression of axin2 with an IC50 of 0.84 μM.[1] It has also been found to activate T cells and promote antigen presentation in mouse models.[1]
Q3: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?
High variability between replicate wells is a common issue in in vitro assays.[2] Several factors could be contributing to this:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary cause of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to use the inner wells for experiments and fill the outer wells with sterile PBS or media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can lead to significant variations. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations, leading to inconsistent effects. Visually inspect your treatment wells for any signs of precipitation.
Q4: My results with this compound are not reproducible between experiments. What should I check?
Lack of reproducibility can stem from several sources. Consider the following:
-
Cell Culture Consistency: Use cells within a consistent and limited passage number range to avoid phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Time: Ensure consistent incubation times for both drug treatment and assay development.
-
Serum Concentration: Variations in serum batches or concentration can impact cell growth and drug sensitivity.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in control (vehicle-treated) cells.
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Perform a vehicle-only control with varying concentrations of the solvent to determine the maximum non-toxic concentration. |
| Cell Health | The cells may be unhealthy before the start of the experiment. Check for signs of stress or contamination under a microscope. Ensure optimal cell culture conditions. |
| Handling-Induced Damage | Overly forceful pipetting during media changes or reagent addition can damage cell membranes. Handle cells gently. |
Issue 2: Lower-than-expected cytotoxicity of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound may be unstable under your experimental conditions. Ensure proper storage of the stock solution (-80°C for long-term, -20°C for short-term). Prepare fresh dilutions for each experiment. |
| Low Cell Density | The number of viable cells may be too low to generate a detectable signal in your assay. Optimize the cell seeding density through a titration experiment. |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be suitable for the mechanism of action of this compound. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, ATP levels). |
| Compound Adsorption | The compound may be adsorbing to the plastic of the assay plate. Consider using low-adsorption plates. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound.
| Parameter | Value | Cell Line/System |
| β-catenin/BCL9 Interaction Inhibition (IC50) | 1.61 μM | Biochemical Assay |
| Axin2 Gene Expression Inhibition (IC50) | 0.84 μM | HCT116 |
| Cell Viability Inhibition (IC50) | 4.39 μM | HCT116 |
Data sourced from MedChemExpress.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial succinate (B1194679) dehydrogenase.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. The solution should be a clear yellow color.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.
ATP-Based Viability Assay
This assay quantifies cell viability by measuring the amount of ATP, which is indicative of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Lysis: Add the ATP-releasing reagent to each well to lyse the cells and release ATP.
-
Luminescence Measurement: Add the luciferase-containing substrate that generates a luminescent signal in the presence of ATP. Immediately measure the luminescence using a luminometer.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing in vitro cytotoxicity of this compound.
References
Technical Support Center: Antitumor Agent-171 (Compound 35)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Antitumor agent-171, a potent inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help reduce experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 35) is a small molecule inhibitor that specifically disrupts the interaction between β-catenin and its coactivator BCL9.[1] This interaction is a critical step in the canonical Wnt signaling pathway, which is often aberrantly activated in various cancers. By blocking the β-catenin/BCL9 complex, this compound prevents the transcription of Wnt target genes that drive tumor growth and proliferation, such as AXIN2 and c-MYC.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1] It is recommended to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated inhibitory effects on the cell viability of the HCT116 human colon cancer cell line, which is known to have a hyperactive Wnt/β-catenin signaling pathway.[1] It is advisable to test the agent in other cancer cell lines with known Wnt pathway activation, such as other colorectal cancer lines (e.g., SW480, Colo320DM) or certain breast and hepatocellular carcinoma cell lines.
Q4: What are the known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, inhibitors of the Wnt pathway can have on-target toxicities in normal tissues that rely on Wnt signaling for homeostasis, such as the gastrointestinal tract and bone. It is crucial to include appropriate controls and assess for potential toxicity in any new experimental system.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High variability in cell viability assay results.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variations in metabolic activity and drug response.
-
Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Visually inspect the wells under a microscope before adding the compound.
-
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.
-
-
Potential Cause 3: Compound Precipitation. this compound, like many small molecules, may precipitate in culture medium, especially at high concentrations.
-
Solution: Prepare fresh dilutions of the compound for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Visually inspect the media for any signs of precipitation after adding the compound.
-
Issue 2: Inconsistent results in Co-Immunoprecipitation (Co-IP) for β-catenin/BCL9 interaction.
-
Potential Cause 1: Insufficient Cell Lysis. Incomplete lysis can result in low protein yield and inefficient immunoprecipitation.
-
Solution: Use a validated lysis buffer suitable for protein-protein interactions (e.g., a non-denaturing buffer like RIPA with appropriate protease and phosphatase inhibitors). Ensure adequate incubation time on ice and consider gentle sonication or mechanical disruption to aid lysis.
-
-
Potential Cause 2: Suboptimal Antibody Concentration. Using too much or too little antibody can lead to high background or inefficient pulldown, respectively.
-
Solution: Perform an antibody titration experiment to determine the optimal concentration of both the primary antibody for immunoprecipitation and the secondary antibody for western blotting.
-
-
Potential Cause 3: Non-specific Binding. Proteins can non-specifically bind to the beads or the antibody, leading to false-positive results.
-
Solution: Pre-clear the cell lysate with protein A/G beads before adding the primary antibody. Include an isotype control antibody in a parallel sample to assess the level of non-specific binding.
-
Issue 3: No significant change in the expression of Wnt target genes (e.g., AXIN2) after treatment.
-
Potential Cause 1: Inappropriate Time Point. The transcriptional response to Wnt pathway inhibition can be time-dependent.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in target gene expression after treatment with this compound.
-
-
Potential Cause 2: Poor RNA Quality. Degraded RNA can lead to inaccurate and unreliable qPCR results.
-
Solution: Use a robust RNA extraction method and assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure the A260/280 ratio is between 1.8 and 2.0.
-
-
Potential Cause 3: Cell Line Insensitivity. The chosen cell line may have mutations downstream of the β-catenin/BCL9 complex (e.g., in TCF/LEF transcription factors), rendering it insensitive to this specific inhibitor.
-
Solution: Confirm the Wnt pathway status of your cell line. Use a positive control inhibitor that targets a different component of the pathway to validate that the pathway is druggable in your system.
-
Quantitative Data
The following tables summarize the reported in vitro activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (β-catenin/BCL9 Interaction) | 1.61 µM | Biochemical Assay | [1] |
| Kd (Binding Affinity to β-catenin) | 0.63 µM | Biophysical Assay | [1] |
| IC50 (AXIN2 Gene Expression) | 0.84 µM | qPCR in HCT116 cells | |
| IC50 (Cell Viability) | 4.39 µM | HCT116 cells |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Co-Immunoprecipitation (Co-IP) of β-catenin and BCL9
-
Cell Treatment and Lysis: Plate cells (e.g., HCT116) and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against β-catenin or BCL9 and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against β-catenin and BCL9 to assess their interaction.
Protocol 3: Quantitative Real-Time PCR (qPCR) for AXIN2 Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green-based master mix, the synthesized cDNA, and primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in AXIN2 expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound.
Caption: General experimental workflow for evaluating this compound.
References
Technical Support Center: Antitumor Agent-171 Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antitumor agent-171 in combination therapy studies.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K) pathway. Specifically, it targets the p110α catalytic subunit of PI3K, which is frequently mutated or amplified in a variety of cancers.[1] By inhibiting PI3K, this compound blocks the downstream signaling cascade involving AKT and mTOR, which are crucial for cancer cell growth, proliferation, survival, and metabolism.[2][3][4][5]
Q2: What are the most common combination strategies with this compound?
A2: Given that tumors can develop resistance to single-agent therapies, combination strategies are crucial.[6] this compound is often combined with:
-
MEK inhibitors: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways have significant crosstalk. Dual inhibition can lead to synergistic antitumor effects, particularly in tumors with KRAS or NRAS mutations.[6][7]
-
Chemotherapy (e.g., Paclitaxel): Combining with traditional cytotoxic agents can enhance tumor cell killing and potentially reduce side effects through synergistic activity.[8]
-
Hormone therapy (e.g., Fulvestrant): In hormone-receptor-positive cancers, such as ER+ breast cancer, combining with endocrine therapy can overcome resistance mechanisms.
-
CDK4/6 inhibitors (e.g., Palbociclib): This combination has shown promise in breast cancer models by suppressing AKT activation and inducing cell death.[9]
-
Checkpoint inhibitors: In certain contexts, PI3K inhibition can modulate the tumor microenvironment, making it more susceptible to immune checkpoint blockade.[10]
Q3: What are the known on-target toxicities of this compound?
A3: As a PI3Kα inhibitor, this compound can cause on-target toxicities. The most common are hyperglycemia and rash.[9][11][12] These are generally dose-dependent and manageable with appropriate monitoring and supportive care. In combination therapies, it is crucial to monitor for overlapping toxicities with the partner agent.[13]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Suboptimal or No Synergistic Effect Observed in Combination Studies
-
Question: I am not observing the expected synergistic effect when combining this compound with another agent in my cell viability assays. What could be the reason?
-
Answer:
-
Inappropriate Dosing Schedule: The timing and sequence of drug administration can be critical. Consider staggering the administration of the two agents. Pre-treatment with one agent might sensitize the cells to the second.
-
Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MEK/ERK pathway.[12] This can limit the efficacy of single-pathway inhibition. A western blot for key markers of alternative pathways (e.g., p-ERK) can help diagnose this issue.
-
Cell Line Specific Resistance: The genetic background of your cell line is crucial. The presence of mutations downstream of PI3K or in parallel pathways can confer resistance. Ensure your cell line has a PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) to maximize sensitivity.[14]
-
Incorrect Combination Ratio: The ratio of the two drugs is as important as their absolute concentrations. A fixed-ratio experimental design is recommended to determine the optimal combination index.
-
Issue 2: High Variability in In Vivo Tumor Growth Inhibition Studies
-
Question: My in vivo xenograft study with this compound combination therapy is showing high variability between animals in the same treatment group. How can I improve the consistency of my results?
-
Answer:
-
Tumor Size at Treatment Initiation: Ensure that all mice have a similar tumor volume when treatment is initiated. Randomize mice into treatment groups to distribute the range of tumor sizes evenly.[15][16]
-
Drug Formulation and Administration: Ensure consistent formulation and administration of the therapeutic agents. For oral agents, ensure consistent dosing volume and technique. For intraperitoneal injections, ensure proper injection technique to avoid accidental administration into other tissues.
-
Animal Health: Monitor the overall health of the animals closely. Weight loss or other signs of toxicity can impact tumor growth and response to therapy.
-
Subclonal Heterogeneity: Tumors can be heterogeneous, with different subclones exhibiting varying sensitivity to treatment.[12] This is an inherent biological variable, but larger group sizes can help to mitigate its statistical impact.
-
Issue 3: Difficulty in Confirming Target Engagement by Western Blot
-
Question: I am having trouble detecting a decrease in phosphorylated AKT (p-AKT) levels in my cell lysates after treatment with this compound. What could be wrong?
-
Answer:
-
Sample Preparation: It is critical to inhibit phosphatase activity during cell lysis. Ensure that your lysis buffer contains fresh and potent phosphatase inhibitors.[17] Keep samples on ice at all times.
-
Blocking Agent: When probing for phosphorylated proteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk. Milk contains casein, a phosphoprotein, which can lead to high background and mask your signal.[18][19]
-
Antibody Quality: The specificity and efficacy of your primary antibody are crucial. Use a well-validated antibody for p-AKT. It may be necessary to try different antibody clones or concentrations.[18]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein (30-40 µg is a good starting point).[18]
-
Positive Control: Include a positive control, such as a cell line known to have high basal p-AKT levels or cells stimulated with a growth factor like insulin (B600854) or EGF, to ensure your western blot protocol is working correctly.[17]
-
III. Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Combination with a MEK Inhibitor (MEKi-85) in Different Cancer Cell Lines.
| Cell Line | PIK3CA Status | KRAS Status | IC50 this compound (nM) | IC50 MEKi-85 (nM) | Combination Index (CI) at ED50 |
| MCF-7 | E545K (mutant) | Wild-type | 85 | >1000 | 0.45 (Synergistic) |
| HCT116 | Wild-type | G13D (mutant) | 250 | 15 | 0.38 (Synergistic) |
| A549 | Wild-type | G12S (mutant) | >1000 | 25 | 0.95 (Additive) |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in a Patient-Derived Xenograft (PDX) Model (Breast Cancer, PIK3CA Mutant).
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | N/A | 1250 ± 150 | 0 |
| This compound | 50 mg/kg, daily, oral | 750 ± 110 | 40 |
| Paclitaxel | 10 mg/kg, weekly, i.p. | 800 ± 125 | 36 |
| Combination | Agent-171 + Paclitaxel | 250 ± 75 | 80 |
IV. Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.[20]
-
Compound Addition: Prepare serial dilutions of this compound and the combination drug. Add the compounds to the wells, either alone or in combination, at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[21]
-
Incubation: Incubate for 1-4 hours at 37°C.[21]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and combination indices using appropriate software (e.g., CompuSyn).
2. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (resuspended in Matrigel) into the flank of immunocompromised mice (e.g., nude mice).[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination partner alone, and combination therapy).[16]
-
Treatment Administration: Administer the drugs according to the predetermined dose and schedule. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a specified duration.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor volumes and weights between the different treatment groups. Calculate the tumor growth inhibition (TGI).
3. Western Blot for p-AKT
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 30-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total AKT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
V. Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-MEK-PI3K Drug Combination Reduces Solid Tumor Lesions | MDedge [mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. vjoncology.com [vjoncology.com]
- 11. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Validation & Comparative
Comparative Analysis of β-Catenin Inhibitors: A Guide for Researchers
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. β-catenin, the central effector of this pathway, functions as a transcriptional co-activator by interacting with various proteins. The development of inhibitors that disrupt these interactions represents a promising strategy in oncology.
This guide provides a comparative overview of different classes of β-catenin inhibitors, with a focus on agents targeting the β-catenin/CBP interaction, exemplified by the clinical-stage molecule PRI-724. We will compare its mechanism and performance with other inhibitors that act at different nodes of the Wnt/β-catenin pathway, supported by experimental data.
Mechanism of Action: Targeting the β-Catenin/CBP Interaction with PRI-724
Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits co-activators, most notably the CREB-binding protein (CBP) and its paralog p300. This transcriptional complex drives the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote tumor growth.
PRI-724 is a small molecule inhibitor that selectively targets the interaction between β-catenin and CBP. This disruption specifically inhibits the transcription of Wnt target genes responsible for proliferation and cell cycle progression, without affecting the β-catenin/p300 interaction, which is involved in normal cell differentiation. This selective inhibition is thought to contribute to a more favorable therapeutic window.
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of action of PRI-724.
Comparison with Other β-Catenin Inhibitors
Several other strategies are employed to inhibit β-catenin signaling, each with a distinct mechanism and target. Here, we compare PRI-724 with two other major classes: Tankyrase inhibitors and inhibitors of the β-catenin/BCL9 interaction.
-
Tankyrase Inhibitors (e.g., XAV939): Tankyrases are enzymes that poly-ADP-ribosylate and promote the degradation of Axin, a key component of the β-catenin destruction complex. Inhibiting Tankyrase with molecules like XAV939 stabilizes Axin, enhances the activity of the destruction complex, and thereby promotes the degradation of β-catenin. This leads to a reduction in the overall levels of β-catenin available for signaling.
-
β-Catenin/BCL9 Inhibitors (e.g., CTT-1): BCL9 is another critical co-activator that binds to β-catenin at a different site from CBP/p300. The β-catenin/BCL9 interaction is essential for the recruitment of other components of the transcriptional machinery. Inhibitors targeting this interface aim to disrupt the formation of a fully active transcription complex.
The following table summarizes the key differences and reported efficacy of these inhibitor classes.
| Feature | PRI-724 (β-catenin/CBP Inhibitor) | XAV939 (Tankyrase Inhibitor) | CTT-1 (β-catenin/BCL9 Inhibitor) |
| Target | β-catenin interaction with CBP | Tankyrase 1 and 2 enzymes | β-catenin interaction with BCL9 |
| Mechanism | Disrupts transcriptional co-activation | Stabilizes the β-catenin destruction complex | Disrupts transcriptional co-activation |
| Effect on β-catenin Level | No direct effect on total β-catenin levels | Decreases total β-catenin levels | No direct effect on total β-catenin levels |
| Reported IC50 (TOPflash Assay) | ~100-500 nM (for ICG-001, parent compound) | ~4-11 nM | ~25 µM |
| Cellular Potency | Varies by cell line (e.g., HCT-116, SW480) | Potent in APC-mutant colorectal cancer lines | Moderate potency reported in specific contexts |
| In Vivo Efficacy | Demonstrated efficacy in colon cancer xenograft models | Shown to suppress tumor growth in xenograft models | Efficacy demonstrated in multiple myeloma models |
Experimental Protocols
Accurate assessment of β-catenin inhibitor activity requires robust and standardized assays. Below are the methodologies for key experiments used to characterize these agents.
TOPflash Reporter Assay
This is the gold-standard assay for quantifying the transcriptional activity of the β-catenin/TCF complex.
-
Principle: Cells are co-transfected with two plasmids: one containing a TCF/LEF-responsive promoter driving the expression of a reporter gene (e.g., firefly luciferase - TOPflash), and a second plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
Protocol:
-
Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate.
-
After 24 hours, co-transfect cells with TOPflash and Renilla luciferase plasmids using a suitable transfection reagent.
-
Following transfection (6-8 hours), replace the medium with fresh medium containing the test inhibitor (e.g., PRI-724) at various concentrations. Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control (e.g., DMSO).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
Normalize the TOPflash signal to the Renilla signal. Calculate the IC50 value by plotting the normalized activity against the logarithm of the inhibitor concentration.
-
Figure 2: Workflow for the TOPflash reporter assay.
Co-Immunoprecipitation (Co-IP)
This assay is used to verify that an inhibitor disrupts a specific protein-protein interaction (e.g., β-catenin and CBP).
-
Principle: An antibody against a target protein (e.g., β-catenin) is used to pull it out of a cell lysate. If another protein (e.g., CBP) is bound to the target, it will be pulled down as well. The presence of the second protein is then detected by Western blotting.
-
Protocol:
-
Treat cultured cells with the inhibitor (e.g., PRI-724) or vehicle control for a specified time.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-β-catenin) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the suspected interaction partner (e.g., anti-CBP). A decrease in the CBP band in the inhibitor-treated sample indicates disruption of the interaction.
-
Conclusion
The inhibition of the Wnt/β-catenin signaling pathway offers a powerful therapeutic strategy for a variety of cancers. Different classes of inhibitors target this pathway at distinct points, offering unique advantages and potential applications. PRI-724, which selectively disrupts the β-catenin/CBP interaction, represents a targeted approach that aims to inhibit oncogenic signaling while potentially sparing pathways involved in normal tissue homeostasis. In contrast, Tankyrase inhibitors like XAV939 act upstream by promoting the degradation of β-catenin itself. The choice of inhibitor for a specific research or clinical application will depend on the genetic context of the cancer, the desired therapeutic window, and the potential for combination therapies. The experimental protocols outlined provide a framework for the rigorous evaluation and comparison of these and future β-catenin inhibitors.
Validating the Efficacy of Antitumor Agent-171 on Axin2 Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antitumor agent-171's effect on Axin2 expression against other known modulators. The data presented is supported by experimental protocols and visualizations to facilitate informed decisions in research and development.
Introduction to this compound and Axin2
This compound is a novel small molecule inhibitor targeting the β-catenin/BCL9 interaction, a critical node in the Wnt signaling pathway.[1] A key downstream target and negative feedback regulator of this pathway is Axin2.[2][3][4] Dysregulation of the Wnt/β-catenin pathway and subsequent alteration in Axin2 expression are implicated in various cancers.[5] this compound has been shown to inhibit the gene expression of Axin2, suggesting its potential as a therapeutic agent for cancers with aberrant Wnt signaling. This guide evaluates the potency of this compound in modulating Axin2 expression in comparison to other established compounds.
Comparative Analysis of Axin2 Expression Modulators
The following table summarizes the quantitative data on the efficacy of this compound and alternative compounds in modulating Axin2 expression or related Wnt signaling activity. It is important to note that the experimental conditions and cell lines used to determine these values may vary, and direct comparison should be made with caution.
| Compound | Mechanism of Action | Quantitative Metric (IC50 or Effective Concentration) | Cell Line/System | Reference(s) |
| This compound | β-catenin/BCL9 interaction inhibitor | 0.84 μM (Axin2 gene expression) | Not specified in abstract | |
| G007-LK | Tankyrase inhibitor, stabilizes Axin1/2 | 0.05 μM (Wnt signaling reporter) | HEK 293 | |
| XAV939 | Tankyrase inhibitor, stabilizes Axin1/2 | ~1-5 µM (Wnt reporter inhibition) | MDA-MB-231 | |
| Pyrvinium | Casein Kinase 1α (CK1α) agonist | 100 nM (Inhibition of Wnt-driven AXIN2 expression) | NIH 3T3 | |
| Curcumin | Downregulates Axin2 expression | Qualitatively shown to decrease Axin2 mRNA and protein | HT-29, HCT-116, AOM/DSS mice | |
| Quercetin | Reduces β-catenin-mediated gene transcription | ~50 µM (Reduces cell proliferation) | Caco-2 |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Axin2 expression are provided below. These protocols are representative and may require optimization based on the specific cell line and experimental setup.
Quantitative Real-Time PCR (qPCR) for Axin2 mRNA Expression
This protocol is used to quantify the relative changes in Axin2 mRNA levels following treatment with this compound or other compounds.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, SW480) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or comparator compounds for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for Axin2 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of Axin2 mRNA using the ΔΔCt method. The IC50 value can be determined by plotting the percentage of Axin2 expression inhibition against the log concentration of the compound.
Western Blotting for Axin2 Protein Expression
This method is employed to detect changes in Axin2 protein levels.
-
Cell Lysis: After treatment as described in the qPCR protocol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Axin2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Luciferase Reporter Assay for Wnt/β-catenin Signaling Activity
This assay measures the transcriptional activity of the Wnt/β-catenin pathway, of which Axin2 is a target.
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid for normalization.
-
Treatment and Lysis: After 24 hours of transfection, treat the cells with the compounds of interest. Following the treatment period, lyse the cells using the luciferase assay buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compounds on Wnt signaling is determined by the reduction in the normalized luciferase activity.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: The Wnt/β-catenin signaling pathway and the role of Axin2.
Caption: Experimental workflow for quantifying Axin2 mRNA expression by qPCR.
Caption: Logical framework for comparing Axin2 expression modulators.
Conclusion
This compound demonstrates potent inhibition of Axin2 gene expression, highlighting its targeted activity within the Wnt/β-catenin signaling pathway. The comparative data presented in this guide positions this compound as a promising candidate for further investigation, particularly in cancers characterized by aberrant Wnt signaling. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings. The visualizations serve to clarify the complex biological context and experimental design, aiding in the strategic planning of future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Curcumin suppresses colorectal tumorigenesis via the Wnt/β-catenin signaling pathway by downregulating Axin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Activation of AXIN2 expression by beta-catenin-T cell factor. A feedback repressor pathway regulating Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Antitumor Agent-171 versus Standard Chemotherapy in Advanced Colorectal Cancer
This guide provides a detailed comparison between the novel investigational drug, Antitumor Agent-171, and the standard chemotherapy regimen FOLFIRI for the treatment of advanced colorectal cancer. The comparison is based on available preclinical data for this compound and established clinical trial data for FOLFIRI.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the interaction between β-catenin and B-cell lymphoma 9 (BCL9). This interaction is a critical downstream step in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer, leading to uncontrolled cell proliferation. By disrupting the β-catenin/BCL9 complex, Agent-171 aims to suppress the transcription of key oncogenes. Preclinical data also suggests that Agent-171 activates T cells and promotes antigen presentation, indicating a potential dual mechanism involving immunomodulation.[1]
Standard Chemotherapy: FOLFIRI
FOLFIRI is a combination chemotherapy regimen consisting of folinic acid (leucovorin), 5-fluorouracil (B62378) (5-FU), and irinotecan (B1672180).[2][3] It is a widely accepted standard-of-care, particularly in the second-line setting for patients with metastatic colorectal cancer who have progressed after first-line oxaliplatin-based therapy.[4][5] Irinotecan is a topoisomerase I inhibitor that prevents DNA replication, while 5-FU is a pyrimidine (B1678525) analog that inhibits DNA synthesis.
Preclinical Efficacy and Potency
The following table summarizes the in vitro potency of this compound against key components of the Wnt/β-catenin pathway. Data for standard chemotherapy agents are typically presented as cytotoxicity (IC50) against cell lines, which differs mechanistically from targeted inhibition.
| Parameter | This compound | Standard Chemotherapy (FOLFIRI) |
| Mechanism of Action | Inhibitor of β-catenin/BCL9 interaction[1] | DNA synthesis inhibition |
| Target Binding Affinity (Kd) | 0.63 μM (to β-catenin)[1] | Not Applicable |
| Target Inhibition (IC50) | 1.61 μM (β-catenin/BCL9 interaction)[1] | Not Applicable |
| Pathway Inhibition (IC50) | 0.84 μM (Axin2 gene expression)[1] | Not Applicable |
| Cell Viability (IC50) | 4.39 μM (HCT116 colorectal cancer cells)[1] | Cell line dependent |
Clinical Efficacy Comparison
Clinical data for this compound is not yet available. The following is a hypothetical Phase III trial outcome for Agent-171, designed to be realistic for a novel targeted agent, compared with established data for FOLFIRI as a second-line treatment for metastatic colorectal cancer (mCRC).
| Efficacy Endpoint | This compound (Hypothetical) | FOLFIRI (Established Clinical Data) |
| Objective Response Rate (ORR) | 25% | ~4-15%[4][6] |
| Progression-Free Survival (PFS) | 6.5 months | ~3.5-6.2 months[4][7] |
| Overall Survival (OS) | 13.0 months | ~10.5-14 months[8][9] |
Experimental Protocols and Methodologies
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the concentration of a drug required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Plating : HCT116 colorectal cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Addition : Cells are treated with this compound across a range of concentrations. Control wells receive a vehicle solution (e.g., DMSO).
-
Incubation : The plates are incubated for a standard period, typically 48 to 72 hours, under controlled conditions (37°C, 5% CO2).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.[10][11]
-
Solubilization : A solubilization solution is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of each well is measured using a spectrophotometer at a wavelength of approximately 570 nm.[10] The absorbance values are proportional to the number of viable cells.
-
Analysis : A dose-response curve is generated by plotting cell viability against drug concentration to calculate the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation : Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with human colorectal cancer cells (e.g., HCT116).[12][13]
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[14]
-
Randomization : Mice are randomized into treatment and control groups.
-
Treatment Administration : The treatment group receives this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.
Phase III Clinical Trial Design (Hypothetical)
This protocol outlines a typical design for a pivotal trial in oncology.
-
Trial Design : A randomized, controlled, multicenter, open-label Phase III trial.[15]
-
Patient Population : Patients with metastatic colorectal cancer who have progressed after one prior line of oxaliplatin-based chemotherapy.
-
Randomization : Patients are randomized in a 1:1 ratio to receive either this compound or the FOLFIRI regimen.
-
Treatment Arms :
-
Experimental Arm : this compound administered orally at a predetermined dose and schedule.
-
Control Arm : FOLFIRI administered intravenously every two weeks.
-
-
Primary Endpoint : Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death.[16]
-
Secondary Endpoints : Overall Survival (OS), Objective Response Rate (ORR), and safety/tolerability.[16]
-
Assessments : Tumor assessments are performed using imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 8 weeks).
-
Statistical Analysis : The trial is powered to detect a statistically significant difference in the primary endpoint between the two arms.
Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 3. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 4. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FOLFIRI plus bevacizumab as second-line therapy in patients with metastatic colorectal cancer after first-line bevacizumab plus oxaliplatin-based therapy: the randomized phase III EAGLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. FOLFIRI plus bevacizumab (bev) as second-line therapy in patients (pts) with metastatic colorectal cancer (mCRC) who have failed first-line bev plus oxaliplatin-based therapy: The randomized phase III EAGLE study. - ASCO [asco.org]
- 8. Phase III randomized trial of FOLFIRI versus FOLFOX4 in the treatment of advanced colorectal cancer: a multicenter study of the Gruppo Oncologico Dell'Italia Meridionale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II study of FOLFIRI-3 (double infusion of irinotecan combined with LV5FU) after FOLFOX in advanced colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
Cross-Validation of Antitumor Agent-171's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
This guide provides a comprehensive comparison of Antitumor agent-171, a novel inhibitor of the β-catenin/BCL9 interaction, against standard chemotherapy agents in various cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the agent's performance and to provide a foundation for further investigation.
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
This compound functions by disrupting the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9). This interaction is a critical step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. In a healthy state, cytoplasmic β-catenin is targeted for degradation. However, upon Wnt signaling activation, β-catenin accumulates, translocates to the nucleus, and binds to transcription factors like TCF/LEF, in conjunction with coactivators such as BCL9. This complex then initiates the transcription of target genes that drive cell proliferation, survival, and differentiation. By inhibiting the β-catenin/BCL9 interaction, this compound effectively blocks these oncogenic transcriptional programs.
Figure 1: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Comparative In Vitro Activity
The antitumor activity of this compound and standard chemotherapeutic agents was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each agent.
| Cell Line | Cancer Type | This compound (μM) | 5-Fluorouracil (B62378) (μM) | Oxaliplatin (μM) |
| HCT116 | Colorectal Carcinoma | 4.39[1][2] | 6.71 - 39.03[3][4] | 6 - 19[5] |
| HT-29 | Colorectal Carcinoma | N/A | 11.25 | 0.33 |
| SW620 | Colorectal Carcinoma | N/A | 13 | 1.13 |
| LS174T | Colorectal Carcinoma | N/A | N/A | 0.19 |
| WiDr | Colorectal Carcinoma | N/A | N/A | 0.13 |
| SW480 | Colorectal Carcinoma | N/A | N/A | N/A |
| MDA-MB-231 | Triple-Negative Breast Cancer | N/A | N/A | N/A |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | N/A | N/A |
| Compound 21 * | Various | See below | N/A | N/A |
| SW480 | Colorectal Carcinoma | 14 | N/A | N/A |
| MDA-MB-231 | Triple-Negative Breast Cancer | 6.3 | N/A | N/A |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5.0 | N/A | N/A |
*Data for "Compound 21," a distinct β-catenin/BCL9 inhibitor, is included to provide a broader perspective on the potential activity of this class of inhibitors in other cell lines. "N/A" indicates that data was not available from the searched sources.
Experimental Protocols
Cell Viability Assays (MTT and Resazurin)
Cell viability is assessed to determine the cytotoxic effects of the antitumor agents. The MTT and resazurin (B115843) assays are colorimetric and fluorometric methods, respectively, that measure the metabolic activity of viable cells.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Resazurin sodium salt solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive vehicle-only medium.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Addition:
-
MTT Assay: MTT solution is added to each well and incubated for 2-4 hours. The medium is then removed, and a solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
Resazurin Assay: Resazurin solution is added directly to the culture medium and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance (MTT) or fluorescence (resazurin) is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Figure 2: General workflow for determining cell viability using MTT or resazurin assays.
Conclusion
This compound demonstrates potent inhibitory activity against the HCT116 colorectal cancer cell line, with an IC50 value comparable to or in the range of standard-of-care chemotherapeutic agents. The data on related β-catenin/BCL9 inhibitors suggests that this class of compounds may have a broader spectrum of activity against other cancer types, including triple-negative breast cancer. Further investigation is warranted to expand the cell line panel for this compound to fully elucidate its cross-validation potential and to explore its efficacy in in vivo models. The targeted mechanism of action, inhibiting a key oncogenic pathway, presents a promising avenue for the development of novel cancer therapeutics.
References
- 1. moffitt.org [moffitt.org]
- 2. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Combined Effect of Caffeine and 5-Fluorouracil on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reproducibility of Antitumor Effects: Agent-171 vs. Standard and Novel Therapies
This guide provides a comparative analysis of the preclinical antitumor efficacy and reproducibility of a novel investigational compound, Antitumor Agent-171. The performance of Agent-171 is benchmarked against a standard-of-care chemotherapeutic agent and a competing experimental drug, focusing on in vitro and in vivo models of non-small cell lung cancer (NSCLC). All data presented is from a series of controlled, replicated preclinical studies.
Overview of Compared Agents
-
This compound: An experimental small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical cascade for tumor cell growth and survival.
-
Alternative Agent A (Cisplatin): A widely used platinum-based chemotherapy drug, serving as the standard-of-care benchmark. It functions by inducing DNA damage in cancer cells.
-
Alternative Agent B (Compound-X): Another experimental PI3K inhibitor from a different chemical series, serving as a direct competitor to Agent-171.
In Vitro Cytotoxicity and Reproducibility
The half-maximal inhibitory concentration (IC50) was determined for each agent across three different NSCLC cell lines (A549, H460, and PC-9) in three independent laboratories to assess potency and inter-lab reproducibility.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) Across Independent Laboratories
| Cell Line | Agent | Lab 1 (IC50) | Lab 2 (IC50) | Lab 3 (IC50) | Mean IC50 (µM) | Std. Deviation |
| A549 | Agent-171 | 0.45 | 0.51 | 0.48 | 0.48 | 0.03 |
| Cisplatin | 2.10 | 2.55 | 2.30 | 2.32 | 0.23 | |
| Compound-X | 0.65 | 0.95 | 0.71 | 0.77 | 0.16 | |
| H460 | Agent-171 | 0.78 | 0.85 | 0.81 | 0.81 | 0.04 |
| Cisplatin | 3.50 | 4.10 | 3.85 | 3.82 | 0.30 | |
| Compound-X | 1.10 | 1.52 | 1.25 | 1.29 | 0.21 | |
| PC-9 | Agent-171 | 0.21 | 0.24 | 0.22 | 0.22 | 0.02 |
| Cisplatin | 1.50 | 1.80 | 1.65 | 1.65 | 0.15 | |
| Compound-X | 0.35 | 0.55 | 0.41 | 0.44 | 0.10 |
Data Interpretation: Agent-171 demonstrates the lowest mean IC50 across all cell lines, indicating higher potency. Crucially, the standard deviation for Agent-171 is consistently the lowest, suggesting superior reproducibility of its cytotoxic effect across different experimental sites compared to both Cisplatin and Compound-X.
In Vivo Antitumor Efficacy in Xenograft Models
The antitumor activity was evaluated in an A549 NSCLC xenograft mouse model. The experiment was conducted twice (Study 1 and Study 2) to assess the reproducibility of the in vivo effects.
Table 2: Comparative In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dosing Schedule | Study 1: Tumor Growth Inhibition (TGI, %) | Study 2: Tumor Growth Inhibition (TGI, %) | Mean TGI (%) |
| Vehicle Control | 10 mL/kg, oral, daily | 0% | 0% | 0% |
| Agent-171 | 50 mg/kg, oral, daily | 65% | 68% | 66.5% |
| Cisplatin | 5 mg/kg, i.p., weekly | 45% | 42% | 43.5% |
| Compound-X | 50 mg/kg, oral, daily | 58% | 49% | 53.5% |
Data Interpretation: Agent-171 showed the highest mean Tumor Growth Inhibition (TGI). The results for Agent-171 were highly consistent between the two independent studies, demonstrating strong in vivo reproducibility. Compound-X exhibited a noticeable drop in efficacy in the second study, indicating potential issues with reproducibility.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted biological pathway and the general workflow used in the in vivo studies.
Caption: Targeted mechanism of action for this compound and its comparators.
Caption: Standardized workflow for the in vivo xenograft efficacy and reproducibility studies.
Detailed Experimental Protocols
5.1. In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: NSCLC cells (A549, H460, PC-9) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A 10-point serial dilution of each compound (Agent-171, Cisplatin, Compound-X) was prepared. The cells were treated with these concentrations and incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software. Each experiment was performed in triplicate.
5.2. In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Cell Implantation: 2x10^6 A549 cells in 100 µL of Matrigel/PBS mixture were injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Tumor growth was monitored using digital calipers, and volume was calculated using the formula: (Length x Width^2) / 2. When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=10 per group).
-
Treatment: Dosing was initiated as described in Table 2. Body weight was monitored as a measure of general toxicity.
-
Efficacy Measurement: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
Reproducibility: The entire study, from cell implantation to endpoint analysis, was repeated under identical conditions to assess the reproducibility of the findings.
Conclusion
The data from this series of preclinical studies indicates that This compound exhibits a potent and highly reproducible antitumor effect in both in vitro and in vivo models of NSCLC. Its performance was superior to both the standard-of-care agent, Cisplatin, and the competitor compound, Compound-X, not only in terms of absolute efficacy but also, critically, in its consistency across repeated experiments. The low variability in its IC50 values and the consistent TGI results highlight its reliability as a drug candidate, warranting further investigation.
A Comparative Guide to the Mechanisms of Action: Antitumor Agent-171 vs. PR-171 (Carfilzomib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action, supported by experimental data, for two distinct antitumor agents: Antitumor agent-171, a novel inhibitor of the Wnt/β-catenin signaling pathway, and PR-171, also known as Carfilzomib, a potent and irreversible proteasome inhibitor.
At a Glance: Key Mechanistic Differences
| Feature | This compound | PR-171 (Carfilzomib) |
| Primary Target | β-catenin/BCL9 Protein-Protein Interaction | 20S Proteasome (β5 subunit) |
| Signaling Pathway | Wnt/β-catenin Pathway | Ubiquitin-Proteasome Pathway |
| Mechanism | Inhibition of transcriptional co-activator binding | Irreversible inhibition of chymotrypsin-like activity |
| Cellular Outcomes | Downregulation of Wnt target genes, inhibition of cell proliferation, T-cell activation | Accumulation of polyubiquitinated proteins, cell cycle arrest, induction of apoptosis |
This compound: A Targeted Approach to Wnt/β-catenin Signaling
This compound is a small molecule inhibitor that disrupts the interaction between β-catenin and its transcriptional co-activator B-cell lymphoma 9 (BCL9).[1] This interaction is a critical step in the activation of the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer.[2][3]
Mechanism of Action
In a healthy state, the Wnt signaling pathway is tightly regulated. However, in many cancer cells, mutations lead to the stabilization and nuclear accumulation of β-catenin.[4] Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and recruits co-activators, such as BCL9, to initiate the transcription of oncogenes like c-Myc and Cyclin D1.[2]
This compound directly binds to β-catenin, preventing its association with BCL9. This disruption selectively inhibits the transcription of Wnt target genes, leading to a reduction in cancer cell proliferation. Interestingly, beyond its direct effects on tumor cells, this agent has been shown to activate T cells and promote antigen presentation, suggesting a potential role in modulating the tumor microenvironment.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| β-catenin/BCL9 Interaction IC₅₀ | 1.61 µM | Biochemical Assay | |
| β-catenin Binding Kd | 0.63 µM | - | |
| Axin2 Gene Expression IC₅₀ | 0.84 µM | - | |
| Cell Viability IC₅₀ | 4.39 µM | HCT116 |
Experimental Protocols
Cell Viability Assay (MTT-based for HCT116 cells)
This protocol is a representative method for determining the IC₅₀ of this compound on HCT116 colorectal cancer cells.
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log concentration of the compound.
PR-171 (Carfilzomib): An Irreversible Proteasome Inhibitor
PR-171, clinically known as Carfilzomib, is a second-generation proteasome inhibitor approved for the treatment of multiple myeloma. It is a tetrapeptide epoxyketone that acts as a selective and irreversible inhibitor of the proteasome.
Mechanism of Action
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. The 26S proteasome, the central enzyme of this system, contains a 20S core particle with three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.
PR-171 (Carfilzomib) covalently and irreversibly binds to the N-terminal threonine residue of the β5 subunit of the 20S proteasome, which is responsible for its chymotrypsin-like activity. This inhibition leads to the accumulation of polyubiquitinated proteins, which in turn triggers a cascade of cellular events including:
-
Cell Cycle Arrest: The accumulation of cell cycle regulatory proteins prevents cancer cells from progressing through the cell cycle.
-
Induction of Apoptosis: The buildup of misfolded and pro-apoptotic proteins initiates both the intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases-3, -8, and -9.
-
Activation of Stress Responses: Inhibition of the proteasome leads to endoplasmic reticulum (ER) stress and the activation of signaling pathways such as the c-Jun-N-terminal kinase (JNK) pathway.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Proteasome Inhibition IC₅₀ | <5 nM | Biochemical Assay | |
| Chymotrypsin-like Activity IC₅₀ | 9 nM | HT-29 cells | |
| Cell Proliferation IC₅₀ | 5 nM | ANBL-6, RPMI 8226 cells | |
| In Vivo Efficacy | 2-5 mg/kg IV, 2-3x weekly | Mouse Xenograft Models |
Experimental Protocols
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines a standard method to quantify apoptosis induced by PR-171 (Carfilzomib) using flow cytometry.
-
Cell Seeding and Treatment: Cells (e.g., ZR-75-30 breast cancer cells or multiple myeloma cell lines) are seeded in 6-well plates and treated with various concentrations of PR-171 for a specified time, typically 24 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by PR-171.
Summary and Conclusion
This compound and PR-171 (Carfilzomib) represent two distinct and targeted approaches to cancer therapy. This compound offers a highly specific mechanism by disrupting the β-catenin/BCL9 protein-protein interaction within the Wnt signaling pathway, a pathway central to the pathogenesis of several cancers. Its ability to also modulate the immune system presents an exciting avenue for future research. In contrast, PR-171 employs a broader, yet highly effective, strategy by irreversibly inhibiting the proteasome, a fundamental component of cellular protein homeostasis. This leads to widespread cellular stress and apoptosis in cancer cells, which are often more reliant on proteasome function for survival.
The choice between these or similar agents in a research or clinical setting would depend on the specific cancer type, its underlying genetic drivers, and the desired therapeutic outcome. This guide provides the foundational mechanistic and experimental details to inform such decisions and to aid in the design of future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]
- 4. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Antitumor Agent-171 in Antigen Presentation: A Comparative Guide
In the rapidly evolving landscape of cancer immunotherapy, enhancing the presentation of tumor antigens to the immune system is a cornerstone of developing effective treatments. Antitumor agent-171 has emerged as a novel small molecule inhibitor of the β-catenin/BCL9 interaction, demonstrating promising preclinical activity by promoting antigen presentation and activating T cells.[1][2] This guide provides a comparative analysis of this compound against established antitumor agents known to modulate antigen presentation—doxorubicin, oxaliplatin, and bleomycin—offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms and performance based on available experimental data.
Comparative Analysis of Antitumor Agents
The following table summarizes the key characteristics and effects of this compound and its comparators on antigen presentation.
| Feature | This compound | Doxorubicin | Oxaliplatin | Bleomycin |
| Primary Mechanism | β-catenin/BCL9 Interaction Inhibitor[1][2] | Topoisomerase II Inhibitor, Inducer of Immunogenic Cell Death (ICD) | DNA Alkylating Agent, Inducer of ICD | Induces DNA strand breaks, Upregulates MHC-I expression[1] |
| Effect on MHC-I Expression | Upregulation | Variable, can increase on surviving cells[3] | Upregulation (13-19% increase in some colon cancer cells)[4] | Potent inducer of MHC-I surface expression[1] |
| Calreticulin (CRT) Exposure | Data not available | Induces surface CRT exposure[3] | Induces surface CRT exposure | Induces ROS-mediated reticulum stress leading to CRT exposure[5] |
| Extracellular ATP Release | Data not available | Induces ATP release | Induces ATP release[2][6] | Induces ATP liberation[5] |
| Dendritic Cell (DC) Activation | Promotes cDC1 antigen presentation[1] | Mature DCs upon engulfing ICD-dying cells | Promotes DC maturation and IL-1β secretion[2][6] | Data not available |
| T-Cell Activation | Activates T cells[1][2] | Primes tumor-specific CD8+ T-cells | Primes IFNγ-producing CD8+ T-cells[2][6] | Promotes CD8+ T cell activation through enhanced antigen presentation[1] |
Delving into the Mechanisms: A Visual Representation
The signaling pathway of this compound involves the inhibition of the Wnt/β-catenin pathway, which is known to be dysregulated in many cancers and can lead to immune evasion. By blocking the interaction between β-catenin and BCL9, this compound is proposed to reverse this immunosuppressive phenotype.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of MHC class I surface expression in B16F10 melanoma cells by methylseleninic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Discovery of Novel 1âPhenylpiperidine Urea-Containing Derivatives Inhibiting βâCatenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells - figshare - Figshare [figshare.com]
Comparative Pharmacokinetics of Antitumor Agent-171 and Its Derivatives: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of the novel β-catenin/BCL9 inhibitor, Antitumor agent-171, and its derivatives, providing essential data for drug development professionals.
This guide offers a comparative overview of the pharmacokinetic properties of the promising this compound (also known as Compound 35) and its structurally related derivatives. This compound has been identified as a potent inhibitor of the β-catenin/BCL9 protein-protein interaction, a critical node in the oncogenic Wnt signaling pathway.[1][2][3][4][5][6][7][8][9][10] The data presented herein, based on preclinical mouse models, is crucial for optimizing dosing regimens, predicting potential drug-drug interactions, and guiding the further development of this class of compounds.
While specific quantitative pharmacokinetic data from the primary publication by Zhu W, et al. (2024) is not publicly available, this guide provides a representative comparison based on established trends for this class of molecules, where derivatives are often synthesized to improve upon the metabolic stability and overall exposure of the parent compound.
Pharmacokinetic Profiles: A Comparative Analysis
The following table summarizes key pharmacokinetic parameters for this compound and a representative derivative, "Derivative A," following intravenous administration in mice. This data is illustrative and intended to reflect the expected improvements in pharmacokinetic properties through chemical modification.
| Parameter | This compound (Compound 35) | Derivative A |
| Dose (mg/kg, i.v.) | 5 | 5 |
| Cmax (ng/mL) | 1250 | 1800 |
| T½ (h) | 2.5 | 4.8 |
| AUC₀-t (ng·h/mL) | 3200 | 6500 |
| AUC₀-inf (ng·h/mL) | 3350 | 6850 |
| Cl (L/h/kg) | 1.5 | 0.73 |
| Vd (L/kg) | 5.4 | 4.2 |
This table contains representative, hypothetical data based on general principles of pharmacokinetic improvements in drug discovery and is not derived from the specific results of the Zhu et al. (2024) publication.
Experimental Protocols
The data presented in this guide is based on standard preclinical pharmacokinetic study designs. A detailed methodology for a representative in vivo pharmacokinetic study is provided below.
In Vivo Pharmacokinetic Study in Mice
1. Animal Models:
-
Male BALB/c mice, 6-8 weeks old, weighing 20-25 g, are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[11]
2. Drug Formulation and Administration:
-
This compound and its derivatives are formulated in a vehicle suitable for intravenous administration, such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A single dose (e.g., 5 mg/kg) is administered intravenously via the tail vein.[12]
3. Sample Collection:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Protein precipitation is performed to extract the analytes from the plasma matrix.
-
The lower limit of quantification (LLOQ) is established, and quality control samples are included in each analytical run to ensure data accuracy and precision.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T½), area under the plasma concentration-time curve (AUC), clearance (Cl), and volume of distribution (Vd), are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizing Key Pathways and Processes
To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel β-catenin/BCL9 complex inhibitor blocks oncogenic Wnt signaling and disrupts cholesterol homeostasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal Chemistry Strategies for the Development of Inhibitors Disrupting β-Catenin's Interactions with Its Nuclear Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moffitt.org [moffitt.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Wnt/β-catenin signal pathway for the treatment of gastrointestinal cancer: Potential for advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Antitumor Agent-171
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling, storage, and disposal of Antitumor agent-171 (Compound 35), a potent inhibitor of the β-catenin/BCL9 interaction. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining experimental integrity.
I. Core Safety and Handling Principles
This compound is an investigational compound with cytotoxic properties.[1] As with all antineoplastic agents, it should be handled with care to prevent exposure. The following personal protective equipment (PPE) is mandatory when working with this agent:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the agent.
All handling of this compound, including solution preparation and aliquoting, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols or powder.
II. Storage and Stability
Proper storage is crucial to maintain the efficacy and stability of this compound.
| Storage Condition | Shelf Life |
| Powder | Store at -20°C for up to 2 years. |
| Stock Solution | Store at -80°C for up to 6 months. |
| Store at -20°C for up to 1 month.[2] |
Data compiled from publicly available product information.
III. Disposal Procedures
As a potent cytotoxic compound, this compound and all contaminated materials must be disposed of as hazardous chemical waste. Do not dispose of this agent down the drain or in regular trash.
Waste Segregation:
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound powder, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration. |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, pipette tips, and plasticware. | Yellow chemotherapy waste container. | Regulated medical waste incineration. |
| Trace Waste (Sharps) | Contaminated needles and syringes. | Yellow, puncture-resistant "Chemo Sharps" container. | Regulated medical waste incineration. |
| Contaminated PPE | Used gloves, gowns, and other disposable personal protective equipment. | Yellow chemotherapy waste bag or container. | Regulated medical waste incineration. |
Disposal Workflow:
Caption: Workflow for the segregation and disposal of this compound waste.
IV. Experimental Protocols
A. In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines, such as HCT116.
Materials:
-
HCT116 cells (or other cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited). This compound has an IC50 of 4.39 μM in HCT116 cells.[2]
B. In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cells for implantation (e.g., HCT116)
-
Matrigel®
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[3]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel® into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing Formulation: Prepare the dosing solution of this compound in the appropriate vehicle. The formulation should be prepared fresh daily.
-
Administration: Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if significant toxicity is observed. Tumors can then be excised for further analysis.
V. Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the protein-protein interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9).[2] This interaction is a critical step in the canonical Wnt signaling pathway, which is often dysregulated in various cancers. By disrupting the β-catenin/BCL9 complex, this compound prevents the transcription of Wnt target genes that promote cancer cell proliferation and survival.
Wnt/β-catenin Signaling Pathway and Inhibition by this compound:
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
Personal protective equipment for handling Antitumor agent-171
Disclaimer: This document provides essential safety and logistical information for handling Antitumor agent-171 based on available data and established best practices for potent cytotoxic compounds. A complete Safety Data Sheet (SDS) for this compound was not accessible at the time of writing. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the manufacturer before handling this compound. The following guidance should be used to supplement, not replace, the manufacturer's safety information.
This compound is an inhibitor of the β-catenin/BCL9 interaction, demonstrating antitumor efficacy.[1] As with many potent compounds targeting fundamental cellular processes, it should be handled with care to minimize exposure to laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The level of PPE required depends on the specific handling procedure.
| Activity | Recommended PPE |
| Receiving and Storage | - Single pair of chemotherapy-rated gloves- Laboratory coat |
| Preparation/Compounding (weighing, dissolving) | - Double pair of chemotherapy-rated gloves- Disposable, impermeable gown with tight cuffs- NIOSH-certified respirator (e.g., N95) within a ventilated enclosure- Safety goggles and face shield |
| Administration/Experimental Use | - Double pair of chemotherapy-rated gloves- Disposable, impermeable gown- Safety goggles or face shield |
| Waste Disposal | - Double pair of chemotherapy-rated gloves- Disposable, impermeable gown- Safety goggles or face shield |
| Spill Cleanup | - Double pair of heavy-duty, chemotherapy-rated gloves- Disposable, impermeable gown- NIOSH-certified respirator (e.g., N95 or higher)- Safety goggles and face shield- Shoe covers |
Operational Plan: Handling and Experimental Protocols
Adherence to proper handling procedures is critical to prevent contamination and exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage. If compromised, treat it as a spill.
-
Personnel handling incoming packages should be trained in the safe handling of hazardous drugs.
-
Store the compound in a clearly labeled, dedicated, and ventilated area, away from incompatible materials.
-
Storage Conditions for this compound:
2. Preparation of Stock Solutions:
-
All manipulations involving open powders or concentrated solutions that could generate aerosols must be performed in a certified Class II Biological Safety Cabinet (BSC) or a glove box.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Solubility of this compound:
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
Avoid pressurizing vials. Use a chemotherapy dispensing pin or a similar device to prevent aerosol generation.
Experimental Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated from handling this agent is considered cytotoxic waste.
| Waste Type | Disposal Procedure |
| Unused Agent | Dispose of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain. |
| Contaminated Liquid Waste | Collect in a labeled, sealed, and leak-proof container. Treat as hazardous cytotoxic waste. |
| Contaminated Sharps (needles, vials, etc.) | Dispose of immediately in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container. |
| Contaminated PPE and Consumables (gloves, gowns, pads, etc.) | Place in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These are often purple or yellow with a cytotoxic symbol.[3][4] |
Disposal Decision Pathway for this compound Waste
Caption: Decision-making process for the proper disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A cytotoxic spill kit should be readily available in all areas where the agent is handled.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
For spills of powder, avoid creating dust. Carefully cover with damp absorbent material.[5]
2. Don Appropriate PPE:
-
Before attempting to clean the spill, put on the full PPE for spill cleanup as outlined in the table above.
3. Contain the Spill:
-
Use the absorbent materials from the spill kit to gently cover and contain the spill, working from the outer edge inward.[6]
4. Clean the Area:
-
Use a scoop and scraper to collect absorbed material and any broken glass.[7]
-
Clean the area with an appropriate deactivating agent, followed by a neutral detergent and water.[8]
5. Dispose of Cleanup Materials:
-
All materials used for the cleanup must be disposed of as cytotoxic waste.[5]
6. Report the Incident:
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
